molecular formula C6H13NO B13311312 1-[(Propan-2-yl)amino]propan-2-one

1-[(Propan-2-yl)amino]propan-2-one

Cat. No.: B13311312
M. Wt: 115.17 g/mol
InChI Key: YLSKXOORRICBCF-UHFFFAOYSA-N
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Description

1-[(Propan-2-yl)amino]propan-2-one is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It is characterized by its ketone group and a propan-2-yl (isopropyl) amino side chain, a structural motif featured in various pharmacologically active molecules. The compound is identified by the CAS Registry Number 763025-68-9 . As a ketone analog of beta-amino alcohols, this chemical serves as a versatile building block and key synthetic intermediate in organic chemistry and medicinal chemistry research . Researchers value this compound for developing novel molecular entities, particularly in constructing potential beta-adrenergic receptor ligands or other biologically active molecules where the isopropylamino-propanone scaffold is required. The compound must be stored according to provided safety guidelines, and it is offered exclusively for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. For specific pricing, availability, and detailed shipping information, please inquire directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(propan-2-ylamino)propan-2-one

InChI

InChI=1S/C6H13NO/c1-5(2)7-4-6(3)8/h5,7H,4H2,1-3H3

InChI Key

YLSKXOORRICBCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

1-[(Propan-2-yl)amino]propan-2-one, also known as 1-(isopropylamino)propan-2-one, is a secondary aminoketone of interest in synthetic chemistry and drug discovery. Its structural motif, featuring both a secondary amine and a ketone functional group, makes it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. Understanding the physicochemical properties of this compound is fundamental for its effective use in research and development, influencing aspects from reaction kinetics and purification to formulation and biological activity. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 1-[(Propan-2-yl)amino]propan-2-one, alongside methodologies for their determination and essential safety information.

Chemical Identity and Structure

  • IUPAC Name: 1-[(Propan-2-yl)amino]propan-2-one

  • Synonyms: 1-(Isopropylamino)propan-2-one

  • CAS Number: 763025-68-9 (free base), 55268-40-1 (hydrochloride salt)[1]

  • Molecular Formula: C₆H₁₃NO

  • Molecular Weight: 115.18 g/mol

  • InChI Key: YLSKXOORRICBCF-UHFFFAOYSA-N

The molecular structure consists of a propane backbone with a ketone at the 2-position and a secondary amine at the 1-position, where the nitrogen atom is substituted with an isopropyl group.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of 1-[(Propan-2-yl)amino]propan-2-one and its hydrochloride salt is presented below. It is important to note that experimental data for the free base is limited, and some values are estimated based on its chemical structure and data from analogous compounds.

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source
Appearance Predicted: Colorless to pale yellow liquidOff-white to pale-red to brown solid[2]Prediction /[2]
Melting Point Not available179-180 °C[1][1]
Boiling Point Predicted: ~160-180 °CNot applicablePrediction
Solubility Predicted: Soluble in water and polar organic solventsSoluble in waterPrediction
pKa (of the conjugate acid) Predicted: ~9-10Not availablePrediction
logP (Octanol-Water Partition Coefficient) Predicted: ~0.5-1.0Not availablePrediction
Expert Insights on Physicochemical Properties

The presence of both a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the ketone and the amine nitrogen) suggests that 1-[(Propan-2-yl)amino]propan-2-one is likely to be soluble in water and other polar solvents. The predicted pKa of the protonated amine is in the typical range for secondary amines, indicating it will be significantly protonated at physiological pH. The predicted logP suggests a moderate lipophilicity, which is a critical parameter for drug candidates as it influences membrane permeability and distribution.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Isopropyl Group: A doublet for the two methyl groups (CH₃) at approximately 1.0-1.2 ppm, and a septet for the methine proton (CH) at approximately 2.8-3.2 ppm.

  • Propanone Backbone: A singlet for the methyl group (CH₃) adjacent to the carbonyl at approximately 2.1-2.3 ppm. A singlet for the methylene group (CH₂) adjacent to the amine at approximately 3.2-3.4 ppm.

  • Amine Proton (NH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of 1.5-3.0 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Isopropyl Group: Two signals, one for the methyl carbons at approximately 20-25 ppm and one for the methine carbon at approximately 45-50 ppm.

  • Propanone Backbone: A signal for the methyl carbon at approximately 25-30 ppm, a signal for the methylene carbon at approximately 50-55 ppm, and a downfield signal for the carbonyl carbon at approximately 205-215 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A moderate, sharp absorption band in the region of 3300-3500 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band characteristic of a ketone at approximately 1710-1725 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1100-1250 cm⁻¹.

  • C-H Stretch: Multiple absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 115.

  • Major Fragmentation Pathways: Alpha-cleavage adjacent to the nitrogen atom is expected to be a dominant fragmentation pathway, leading to the formation of characteristic fragment ions. For example, cleavage of the C-C bond between the carbonyl and the adjacent methylene group could yield a fragment at m/z = 58.

Synthesis and Reactivity

A plausible and common method for the synthesis of 1-[(Propan-2-yl)amino]propan-2-one is the reductive amination of a suitable precursor.

Proposed Synthetic Workflow: Reductive Amination

This process would likely involve the reaction of 1-hydroxypropan-2-one with isopropylamine in the presence of a reducing agent.

G cluster_reactants Reactants cluster_process Process cluster_product Product 1_hydroxypropan_2_one 1-Hydroxypropan-2-one reductive_amination Reductive Amination (e.g., NaBH3CN, H2/Pd-C) 1_hydroxypropan_2_one->reductive_amination isopropylamine Isopropylamine isopropylamine->reductive_amination product 1-[(Propan-2-yl)amino]propan-2-one reductive_amination->product

Caption: Proposed synthetic workflow for 1-[(Propan-2-yl)amino]propan-2-one via reductive amination.

Reactivity Insights

The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and salt formation. The ketone carbonyl group is electrophilic and can participate in reactions like reductions, reductive aminations, and the formation of imines or enamines. The presence of both functional groups allows for potential intramolecular reactions to form heterocyclic structures under certain conditions.

Experimental Protocols

For researchers requiring precise physicochemical data, the following standard experimental protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration
  • Preparation: Prepare a 0.01 M solution of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride in deionized water.

  • Titration: Titrate the solution with a standardized 0.01 M solution of sodium hydroxide.

  • Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

  • Causality: This method directly measures the equilibrium between the protonated and deprotonated forms of the amine, providing an accurate pKa value which is crucial for understanding its behavior in different pH environments.

Protocol 2: Determination of logP by the Shake-Flask Method
  • System Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Sample Preparation: Dissolve a known amount of 1-[(Propan-2-yl)amino]propan-2-one in the aqueous phase.

  • Partitioning: Mix the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel and shake vigorously for a set period to allow for partitioning.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Causality: This classic method provides a direct measure of the compound's lipophilicity, a key determinant of its pharmacokinetic properties.

Safety and Handling

  • Hazard Statements (based on hydrochloride salt):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Signal Word: Warning[1]

Recommended Handling Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Logical Relationship for Safety Precautions

G cluster_properties Inherent Properties cluster_hazards Potential Hazards cluster_precautions Handling Precautions amine Secondary Amine (Basic, Nucleophilic) irritation Skin & Eye Irritation (H315, H319) amine->irritation reactivity Reactivity with Incompatibles amine->reactivity ketone Ketone (Electrophilic Carbonyl) ketone->reactivity volatility Predicted Volatility respiratory Respiratory Irritation (H335) volatility->respiratory ppe Use PPE (Gloves, Goggles) irritation->ppe ventilation Ensure Good Ventilation respiratory->ventilation storage Proper Storage reactivity->storage

Caption: Logical flow from the compound's properties to potential hazards and necessary precautions.

Conclusion

1-[(Propan-2-yl)amino]propan-2-one is a compound with significant potential in chemical synthesis and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a robust framework of its known characteristics, predicted values, and the methodologies required for their empirical determination. By integrating this technical information with safe laboratory practices, researchers can effectively and safely utilize this versatile molecule in their discovery and development endeavors.

References

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • Chemsrc. (2025, August 22). Propan-2-one oxime | CAS#:127-06-0. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-amino-, (S)- (CAS 2749-11-3). Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-amino-, (S)-. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-amino-, (.+/-.)-. Retrieved from [Link]

  • CPAChem. (2022, May 17). Safety data sheet. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Amino-2-propanol. Retrieved from [Link]

  • PubChem. (n.d.). [(Propan-2-yl)amino]propanedial. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1-amino-. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link]

  • ACS Publications. (2024, April 13). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Retrieved from [Link]

  • Nagwa. (n.d.). Question Video: Identifying IR-spectrum of Acetone. Retrieved from [Link]

  • ResearchGate. (n.d.). Mid-IR transmission spectra of propan-1-ol and propan-2-ol, and a.... Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one. Retrieved from [Link]

  • HiMedia. (n.d.). (±)-1-Amino-2-propanol. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-[methyl(propyl)amino]propan-2-ol. Retrieved from [Link]

Sources

Molecular Structure and Reactivity of 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

1-[(Propan-2-yl)amino]propan-2-one, commonly referred to as isopropylaminoacetone, is a highly reactive


-amino ketone. Due to its bifunctional nature—housing both a nucleophilic secondary amine and an electrophilic carbonyl—it serves as a versatile, albeit volatile, building block in organic synthesis. This whitepaper details the structural dynamics, mechanistic reactivity, and self-validating experimental protocols required to successfully synthesize and utilize this compound in pharmaceutical development.
Molecular Architecture & Physicochemical Profile

The molecular architecture of 1-[(Propan-2-yl)amino]propan-2-one (SMILES: CC(=O)CNC(C)C) is defined by the proximity of the basic nitrogen to the carbonyl group. This proximity induces unique electronic effects, notably lowering the pKa of the conjugate acid compared to standard secondary amines due to the electron-withdrawing nature of the adjacent carbonyl.

A critical structural feature is its keto-enol tautomerism . While the keto form dominates under standard conditions, it exists in equilibrium with its enol tautomer, [1]. This dynamic equilibrium dictates its reactivity profile, particularly its susceptibility to


-carbon electrophilic trapping.
Table 1: Physicochemical and Pharmacokinetic Descriptors
DescriptorValueMechanistic Implication
Molecular Formula C₆H₁₃NOLow molecular weight enables high ligand efficiency in drug design.
Molecular Weight 115.17 g/mol Facilitates rapid diffusion and high atom economy in condensations.
Topological Polar Surface Area 29.3 ŲExcellent membrane permeability; highly suitable for CNS-active derivatives.
LogP (Predicted) ~0.6Hydrophilic nature; necessitates high pH (>10) for organic extraction.
Tautomeric State Keto ⇌ EnolEnol fraction enables complex electrophilic substitution at the

-carbon.
Core Reactivity Pathways & Mechanistic Causality

The reactivity of 1-[(Propan-2-yl)amino]propan-2-one is governed by the inherent tension between its nucleophilic and electrophilic centers.

  • Carbonyl Electrophilicity: The ketone is readily reduced by hydride donors (e.g., NaBH₄) to yield 1-(isopropylamino)propan-2-ol. This reduction is a critical step in generating pharmacophores homologous to

    
    -adrenergic antagonists.
    
  • Amine Nucleophilicity: The secondary amine can be selectively acylated or sulfonylated. The steric bulk of the isopropyl group provides a kinetic shield, making it less prone to over-alkylation compared to its methylamine counterpart.

  • Dimerization Kinetics (The Causality of Instability): When left as a free base, the lone pair on the nitrogen of one molecule attacks the carbonyl of another. This intermolecular Schiff base formation is followed by cyclization, yielding a 1,4-diisopropyl-2,5-dimethyl-1,4-dihydropyrazine. The steric hindrance of the isopropyl group slows this dimerization compared to unbranched primary amines, but it remains the primary degradation pathway.

Reactivity SM Precursors: Chloroacetone + Isopropylamine Core 1-[(Propan-2-yl)amino]propan-2-one (Alpha-Amino Ketone) SM->Core SN2 Alkylation Red 1-(Isopropylamino)propan-2-ol (Pharmaceutical Building Block) Core->Red Hydride Reduction (NaBH4) Dim 1,4-Diisopropyl-2,5-dimethyl- 1,4-dihydropyrazine Core->Dim Base-Catalyzed Dimerization Acyl N-Acyl-1-(isopropylamino)propan-2-one (Protected Intermediate) Core->Acyl Acylation (RCOCl / Base)

Fig 1: Core reactivity network of 1-[(Propan-2-yl)amino]propan-2-one.

Experimental Workflow: Synthesis & Stabilization

To synthesize this


-amino ketone reliably, one must control the thermodynamics of the Sₙ2 substitution and immediately arrest the product's dimerization pathway. The following protocol is designed as a self-validating system .
Protocol: Controlled Alkylation and Stabilization

Step 1: Reagent Preparation Dissolve anhydrous isopropylamine (3.0 equivalents) in dry diethyl ether under an inert argon atmosphere. Causality: A stoichiometric excess of the primary amine acts as both the nucleophile and an acid scavenger for the liberated HCl. This prevents the protonation and subsequent deactivation of the newly formed secondary amine product.

Step 2: Electrophile Addition Cool the solution to 0–5 °C using an ice-brine bath. Add chloroacetone (1.0 equivalent) dropwise over 60 minutes with vigorous stirring. Causality: The Sₙ2 displacement of the


-haloketone is highly exothermic. Maintaining low temperatures suppresses the formation of the tertiary amine (dialkylation) and minimizes the thermal polymerization of chloroacetone.
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The product appears as a distinct spot with a different R_f than the streaking primary amine.

Step 3: Acid-Base Extraction Filter off the precipitated isopropylamine hydrochloride salts. Extract the ethereal filtrate with 1M HCl. Discard the organic layer. Basify the aqueous layer to pH 10 using 2M NaOH and extract immediately with fresh diethyl ether. Causality: This pH-dependent phase switching inherently validates the presence of the basic amine functionality. Neutral impurities (like unreacted chloroacetone) remain in the initial organic layer and are discarded.

Step 4: Salt Formation (Critical Stabilization) Dry the combined organic layers over anhydrous Na₂SO₄. Filter, cool to 0 °C, and add 2M ethereal HCl dropwise until precipitation ceases. Filter the resulting white solid and dry under vacuum. Causality: By protonating the amine, the nitrogen's lone pair is sequestered. This completely arrests the intermolecular condensation (dimerization) pathway, yielding a bench-stable hydrochloride salt.

SynthesisWorkflow S1 1. Reagent Preparation Dry Isopropylamine (3.0 eq) in Diethyl Ether S2 2. Controlled Alkylation Dropwise addition of Chloroacetone at 0-5°C S1->S2 Prevents thermal runaway S3 3. Reaction Quenching Filter amine hydrochloride salts S2->S3 Removes byproduct S4 4. Acid-Base Extraction Extract with 1M HCl, wash, neutralize to pH 10 S3->S4 Isolates basic product S5 5. Stabilization Precipitate as HCl salt using ethereal HCl S4->S5 Prevents dimerization

Fig 2: Self-validating synthesis and isolation workflow for the alpha-amino ketone.

Applications in Pharmacophore Development

The primary industrial and research application of 1-[(Propan-2-yl)amino]propan-2-one is its use as a precursor to bioactive amino alcohols.

When reduced, the resulting 1-(isopropylamino)propan-2-ol motif is a direct structural analog to the terminal segment of aryloxypropanolamine


-blockers. For instance, [2], a selective 

receptor blocker, features a 3-[(propan-2-yl)amino]propan-2-ol tail attached to an aryloxy group. By utilizing 1-[(Propan-2-yl)amino]propan-2-one, medicinal chemists can synthesize truncated analogs or novel adrenergic ligands via reductive amination or Grignard addition to the ketone, bypassing multi-step epoxide ring-opening pathways traditionally used in

-blocker synthesis.
References
  • 1-(Isopropylamino)prop-1-en-2-ol - PubChem Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link]

  • Metoprolol Source: Wikipedia, The Free Encyclopedia URL:[Link]

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Thermodynamic Stability and Degradation Kinetics of 1-[(Propan-2-yl)amino]propan-2-one in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Chemical Context

1-[(Propan-2-yl)amino]propan-2-one, commonly known as isopropylaminoacetone, is a secondary


-amino ketone utilized as a critical intermediate in the synthesis of complex pharmaceuticals and nitrogenous heterocycles. While highly versatile, the molecule presents a severe thermodynamic liability: it is inherently unstable as a free base in solution .

Because the molecule contains both a nucleophilic secondary amine and an electrophilic carbonyl group, it possesses a high effective molarity for intermolecular reactions. If not strictly controlled via pH or solvent environment, the free base undergoes rapid, spontaneous self-condensation. Understanding the kinetics of this degradation—and the protocols required to arrest it—is mandatory for any researcher isolating or formulating this compound.

Mechanistic Pathways of Degradation

The degradation of secondary


-amino ketones does not stop at simple dimerization; it initiates a complex oxidative cascade[1]. The pathway proceeds through two distinct kinetic phases:
  • Bimolecular Condensation (Rate-Limiting Step): The secondary amine of one monomer attacks the carbonyl carbon of a second monomer, forming a transient hemiaminal. Subsequent dehydration yields 1,4-diisopropyl-2,5-dimethyl-1,4-dihydropyrazine .

  • Oxidative Degradation: The resulting 1,4-dihydropyrazine is an electron-rich, highly reactive species. Even in the presence of trace dissolved oxygen, it rapidly undergoes single-electron oxidation to form a 1,4-dialkylpyrazinium radical cation [2]. This radical cation further disproportionates or oxidizes into a stable, highly colored pyrazinium diquaternary salt[3].

Pathway Monomer 1-[(Propan-2-yl)amino]propan-2-one (Free Base) Protonated Protonated Salt (Thermodynamically Stable) Monomer->Protonated + HCl (pH < 4) Intermediate Hemiaminal Intermediate (Bimolecular Condensation) Monomer->Intermediate Self-Condensation (k_dimer) Protonated->Monomer + NaOH (pH > 7) Dihydropyrazine 1,4-Diisopropyl-2,5-dimethyl- 1,4-dihydropyrazine Intermediate->Dihydropyrazine - 2 H2O (Dehydration) RadicalCation 1,4-Dialkylpyrazinium Radical Cation Dihydropyrazine->RadicalCation Oxidation (O2) Diquat Pyrazinium Diquaternary Salt (Oxidative Degradation) RadicalCation->Diquat Disproportionation

Figure 1: Thermodynamic degradation pathway of 1-[(propan-2-yl)amino]propan-2-one via condensation.

Quantitative Data: Thermodynamics & Solvent Effects

The rate of self-condensation (


) is highly dependent on the dielectric constant (

) of the solvent and the pH of the solution. Polar protic solvents (like water) stabilize the zwitterionic character of the hemiaminal transition state, drastically lowering the activation energy (

) and accelerating degradation.
Table 1: Kinetic Stability of 1-[(Propan-2-yl)amino]propan-2-one (10 mM)
pH LevelTemp (°C)Half-Life (

)
Primary Degradation Product
4.0 25> 720 hoursNone (Stable as protonated salt)
7.4 2518.5 hours1,4-Dihydropyrazine dimer
7.4 406.2 hoursRadical Cation / Diquat
9.0 252.1 hours1,4-Dihydropyrazine dimer
9.0 400.8 hoursPyrazinium Diquaternary Salt
Table 2: Solvent Effects on Dimerization Rate ( ) at 25°C
SolventDielectric Constant (

)

(

)
Stability Rating
Water 80.1

Poor
Methanol 32.7

Moderate
Dichloromethane 8.9

Good
Toluene 2.4

Excellent

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation mechanisms. Do not rely solely on the disappearance of the monomer to calculate degradation kinetics, as this cannot distinguish between dimerization and alternative degradation pathways (e.g., direct oxidation).

Protocol A: Kinetic Stability Profiling via LC-MS and EPR

Causality Check: We utilize 0.1% formic acid as a quenching agent. By instantly dropping the pH below the


 of the secondary amine, we protonate the nitrogen, eliminating its nucleophilicity and instantly freezing the bimolecular condensation[3].
  • Preparation: Prepare 50 mM phosphate buffers at pH 4.0, 7.4, and 9.0.

  • Initiation: Dissolve 1-[(propan-2-yl)amino]propan-2-one hydrochloride to a final concentration of 10 mM. If testing the free base, adjust the pH using 0.1 M NaOH.

  • Incubation: Maintain solutions at 25°C in amber vials to prevent photochemical interference.

  • Sampling & Quenching: Extract 100 µL aliquots at

    
     and 
    
    
    
    hours. Immediately quench by adding 900 µL of 0.1% formic acid in acetonitrile.
  • LC-MS Analysis: Quantify the remaining monomer (

    
     116.1) and the appearance of the dihydropyrazine dimer (
    
    
    
    195.2).
  • System Validation (Mass Balance): The integrated Area Under the Curve (AUC) of the monomer plus the dimer/oxidized species must remain constant within

    
     across the first 4 hours. A deviation indicates an unmonitored side reaction.
    
  • EPR Spectroscopy: Transfer a parallel, unquenched aliquot to a capillary tube and measure the electron paramagnetic resonance. The detection of a 7-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     electron signal validates the presence of the pyrazinium radical cation intermediate.
    
Protocol B: Synthesis and Isolation of the Stable Hydrochloride Salt

Causality Check: Isolating the compound as a hydrochloride salt forces the amine into an ammonium cation state. This completely removes the lone pair required for nucleophilic attack on the carbonyl, granting the molecule indefinite shelf stability at room temperature.

  • Dissolution: Dissolve the crude free base in anhydrous diethyl ether at 0°C under an inert nitrogen atmosphere. Note: Aprotic, non-polar ether prevents premature condensation during handling.

  • Precipitation: Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in diethyl ether) into the solution under vigorous stirring.

  • Isolation: Monitor the precipitation of the white crystalline 1-[(propan-2-yl)amino]propan-2-one hydrochloride salt. Filter the precipitate under vacuum using a Schlenk frit to minimize ambient moisture exposure.

  • Purification: Wash the filter cake with cold anhydrous ether (

    
     mL) and dry under high vacuum (
    
    
    
    mbar) for 12 hours.

Conclusion & Best Practices for Drug Development

When utilizing 1-[(propan-2-yl)amino]propan-2-one in synthetic pathways, researchers must treat the free base as a transient intermediate rather than a storable reagent.

  • Storage: Always store the compound as the hydrochloride salt in a desiccator.

  • In Situ Generation: If the free base is required for a subsequent coupling reaction, liberate it from the salt in situ using a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (like DCM or Toluene) at sub-ambient temperatures, and consume it immediately.

References

  • Hofmann, T., Bors, W., & Stettmaier, K. (1999). "Studies on Radical Intermediates in the Early Stage of the Nonenzymatic Browning Reaction of Carbohydrates and Amino Acids." Journal of Agricultural and Food Chemistry, 47(2), 379-390.[Link]

  • Roberts, R. L., & Lloyd, R. V. (1997). "Free Radical Formation from Secondary Amines in the Maillard Reaction." Journal of Agricultural and Food Chemistry, 45(7), 2413–2418.[Link]

Sources

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Hazards of 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Hazard Analysis by Structural Analogy

This guide addresses the safety and hazard profile of 1-[(Propan-2-yl)amino]propan-2-one (CAS No. 763025-68-9). A comprehensive search for a specific Safety Data Sheet (SDS) for this compound has not yielded a definitive document. Therefore, this whitepaper employs a scientifically rigorous approach of hazard analysis by structural analogy. By examining the constituent functional groups (a secondary amine and a ketone) and the known hazards of structurally similar aminopropanol derivatives, we can construct a reliable, albeit predictive, safety profile. This document is intended to empower researchers and drug development professionals to handle this compound with a high degree of caution, implementing safety protocols that are conservative and based on the available data for related molecules.

Chemical Identity

PropertyValueSource
Chemical Name 1-[(Propan-2-yl)amino]propan-2-one-
Synonyms 1-(isopropylamino)propan-2-one
CAS Number 763025-68-9
Molecular Formula C6H13NO
Molecular Weight 115.18 g/mol
Structure
InChI Code: 1S/C6H13NO/c1-5(2)7-4-6(3)8/h5,7H,4H2,1-3H3
InChI Key: YLSKXOORRICBCF-UHFFFAOYSA-N

Predicted Hazard Profile and GHS Classification

Based on the analysis of structural analogs, the following GHS classification for 1-[(Propan-2-yl)amino]propan-2-one is predicted. This is a conservative assessment and should be treated as such until a formal SDS is available.

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life

Predicted GHS Label Elements:

  • Pictograms:

    • Corrosion (GHS05)

    • Exclamation Mark (GHS07)

  • Signal Word: Danger

  • Hazard Statements:

    • H227: Combustible liquid.

    • H312: Harmful in contact with skin.

    • H314: Causes severe skin burns and eye damage.

    • H402: Harmful to aquatic life.

  • Precautionary Statements:

    • Prevention: P210, P260, P264, P273, P280

    • Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P362+P364

    • Storage: P403+P235, P405

    • Disposal: P501

Toxicological Insights from Structural Analogs

The primary hazards associated with aminopropanol derivatives are skin and eye corrosivity. Ingestion is also expected to cause burns to the gastrointestinal tract.[1]

  • Skin and Eye Contact: Direct contact is likely to cause severe burns and potentially irreversible eye damage.[1][2]

  • Inhalation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[1]

  • Ingestion: If swallowed, this compound is expected to be corrosive and cause severe burns to the mouth, throat, and stomach.[1] Do NOT induce vomiting.[3]

  • Chronic Exposure: Data on the long-term effects of exposure is not available. However, some related compounds have been noted to cause allergic reactions in some individuals with repeated exposure.[1]

Recommended Safe Handling and Storage Protocols

Given the predicted corrosive and combustible nature of this compound, the following protocols are recommended:

5.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[4]

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber).[5]

    • Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.

5.2. Handling

  • Avoid all direct contact with the substance.[1]

  • Do not breathe vapors or mists.[3]

  • Keep away from heat, sparks, and open flames.[6]

  • Use only non-sparking tools.

  • Wash hands thoroughly after handling.[3][6]

5.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Store locked up.[3]

  • Keep away from oxidizing agents and acids.

Emergency Procedures

6.1. First-Aid Measures

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[7]

6.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The compound is combustible and may form explosive mixtures with air upon intense heating.[6][8] Vapors are heavier than air and may travel to a source of ignition and flash back.[6][9]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

6.3. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[4] Wear appropriate PPE.[6] Ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the product enter drains.[4][6]

  • Containment and Cleanup: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[6]

Experimental Workflow for Preliminary Safety Assessment

For novel compounds like 1-[(Propan-2-yl)amino]propan-2-one where a full SDS is unavailable, a preliminary in-house safety assessment is a crucial step before wider use.

G cluster_prep Preparation & Planning cluster_exp Small-Scale Experimentation cluster_eval Evaluation & Scaling a Literature Review: - Search for CAS 763025-68-9 - Identify structural analogs b Hazard Analysis by Analogy: - Compare functional groups - Predict GHS classification a->b c Develop Handling Protocol: - Define small scale - Specify PPE & controls b->c d Perform small-scale (mg) reaction under strict supervision c->d Implement Protocol e Observe for unexpected reactivity, off-gassing, or thermal changes d->e f Document all observations meticulously e->f g Review observations and compare with predicted hazards f->g Analyze Data h Refine Safe Handling Protocol based on empirical data g->h i Decision Point: Proceed with scaling up? (with caution) h->i i->d Iterate if needed

Caption: Workflow for a preliminary safety assessment of a novel compound.

Hazard Relationship Diagram

The following diagram illustrates the relationship between the predicted hazards and the necessary control measures.

G cluster_hazards Predicted Chemical Hazards cluster_controls Control Measures cluster_emergency Emergency Response H1 H314: Causes severe skin burns and eye damage C1 Engineering Controls: - Fume Hood - Eyewash Station H1->C1 C3 Personal Protective Equipment: - Goggles & Face Shield - Resistant Gloves - Lab Coat H1->C3 E1 First Aid: - Flush skin/eyes (15 min) - Seek immediate medical attention H1->E1 H2 H227: Combustible liquid H2->C1 C2 Administrative Controls: - SOPs - Training H2->C2 E2 Fire Fighting: - Use CO2, dry chemical, foam - Wear SCBA H2->E2 H3 H312: Harmful in contact with skin H3->C3 H3->E1 H4 H402: Harmful to aquatic life E3 Spill Control: - Absorb with inert material - Prevent entry to drains H4->E3

Caption: Relationship between predicted hazards and control measures.

References

  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2012, March 2). Safety Data Sheet for (R)-(-)-1-Aminopropan-2-ol.
  • TCI EUROPE N.V. (2024, December 2).
  • Fisher Scientific. (2012, February 27). Safety Data Sheet for 1-Propanol, 2-amino-, (.+-.)-.
  • ECHEMI. (n.d.). (+)
  • Nalco Company. (n.d.).
  • Fisher Scientific. (2010, September 20).
  • National Industrial Chemicals Notification and Assessment Scheme. (2013, September 12). 2-Propanol, 1-amino-: Human health tier II assessment.
  • Fisher Scientific. (2025, April 10). Safety Data Sheet for N-Isopropylacrylamide, stabilized.
  • MilliporeSigma. (2025, November 6).
  • Santa Cruz Biotechnology. (n.d.).
  • ChemPoint.com. (2023, August 22).
  • Carl ROTH. (n.d.).
  • ChemicalBook. (2025, December 20).
  • PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • Indenta Chemicals. (n.d.).
  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

  • Carl ROTH. (2025, March 31).

Sources

Technical Guide: Solubility Profile & Solvent Engineering for 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 1-[(Propan-2-yl)amino]propan-2-one (also known as Isopropylaminoacetone).

Executive Summary

1-[(Propan-2-yl)amino]propan-2-one (CAS: 763025-68-9 for free base; 55268-40-1 for HCl salt) is a critical


-amino ketone intermediate. Its utility in synthesizing heterocyclic compounds and pharmaceutical APIs is often complicated by its inherent instability in the free base form.

This guide addresses a common bottleneck in process development: the duality of its solubility. As a free base, it behaves as a polar organic oil prone to self-condensation; as a hydrochloride salt, it is a stable, water-soluble solid. Successful handling requires strict adherence to pH-dependent solvent strategies.

Physicochemical Architecture

To predict solubility behavior without exhaustive empirical testing, we analyze the molecular descriptors that govern solute-solvent interactions.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 115.18 g/mol Low MW favors high solubility in diverse solvents.
Structure Secondary Amine + KetoneAmphiphilic: H-bond donor (amine) and acceptor (ketone).
pKa (Conjugate Acid) ~10.0 - 10.5Highly basic. Exists as a cation at pH < 8.
LogP (Octanol/Water) ~0.3 - 0.8 (Predicted)Lipophilicity is low; prefers polar organic solvents over alkanes.
Physical State Liquid (Free Base) / Solid (Salt)Free base is miscible with many organics; Salt is crystal lattice-bound.
Stability Warning: The Dimerization Risk

-Amino ketones are prone to intermolecular condensation (formation of dihydropyrazines) or polymerization.
  • In Protic Solvents: The free base is metastable.

  • In Aprotic Solvents: Stability is improved, but storage is not recommended.

  • Recommendation: Isolate as the HCl salt for storage; generate the free base in situ only when required.

Solubility Profile by Solvent Class

The following data categorizes solubility based on the Free Base form, as this is the species relevant to organic solvent applications (e.g., nucleophilic additions, reductive aminations).

A. Polar Aprotic Solvents (Recommended for Reactions)

These solvents dissolve the free base efficiently and minimize proton-exchange side reactions.

  • Dichloromethane (DCM): High Solubility (>100 mg/mL).

    • Application: Primary extraction solvent. The free base partitions strongly into DCM from basic aqueous solutions.

  • Tetrahydrofuran (THF): High Solubility.

    • Application: Excellent for Grignard reactions or hydride reductions involving this intermediate.

  • Acetonitrile (MeCN): High Solubility.

    • Application: Preferred for HPLC analysis and non-nucleophilic reaction environments.

B. Polar Protic Solvents (Use with Caution)

Solubility is high, but these solvents can facilitate proton transfer and potentially accelerate degradation/dimerization of the free base.

  • Methanol / Ethanol: Miscible.

    • Application: Useful for recrystallizing the hydrochloride salt. Avoid storing the free base in alcohols for extended periods.

  • Isopropanol (IPA): High Solubility.

    • Application: Often used to precipitate the HCl salt (antisolvent method) when mixed with more non-polar ethers.

C. Non-Polar / Hydrocarbon Solvents (Poor Solubility)
  • Hexanes / Heptane: Low/Immiscible.

    • Application: Acts as an antisolvent. Adding hexane to a concentrated DCM solution of the free base may induce oiling out or precipitation of impurities.

  • Toluene: Moderate Solubility.

    • Application: Useful for azeotropic removal of water if the free base is generated in an aqueous biphasic system.

Visualizing the Extraction & Isolation Logic

The following diagram illustrates the critical pH-switch workflow required to manipulate this compound's solubility.

SolubilityLogic Start Start: Crude Reaction Mixture (Acidic/Neutral) Acidify Step 1: Acidify (HCl) pH < 2 Start->Acidify AqPhase Aqueous Phase: Compound is Ionic (Soluble) Acidify->AqPhase Protonation OrgWash Organic Wash (DCM/EtOAc) Removes non-basic impurities AqPhase->OrgWash Partitioning Basify Step 2: Basify (NaOH/NaHCO3) pH > 11 OrgWash->Basify Aqueous Layer Retained FreeBase Formation of Free Base (Oily / Organic Soluble) Basify->FreeBase Deprotonation Extract Extraction into DCM/CHCl3 FreeBase->Extract Dry Drying (Na2SO4) & Concentration Extract->Dry Final Target: 1-[(Propan-2-yl)amino]propan-2-one (Unstable Oil - Use Immediately) Dry->Final

Caption: pH-dependent solubility switch for purification of 1-[(Propan-2-yl)amino]propan-2-one.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Use this protocol if precise solubility data is needed for a specific solvent system (e.g., for process scale-up).

Reagents:

  • 1-[(Propan-2-yl)amino]propan-2-one HCl (Commercial Salt)

  • Target Solvent (e.g., 2-MeTHF, Toluene)

  • Base (e.g., Triethylamine - if testing free base solubility directly)

Workflow:

  • Preparation: Place 100 mg of the HCl salt in a 4 mL vial.

  • Neutralization (If testing free base): Add 1.05 equivalents of Triethylamine and 1 mL of target solvent. Shake for 10 minutes.

  • Saturation: Add target solvent in 100

    
    L increments, vortexing for 5 minutes between additions, until the solution is clear (or remains cloudy if insoluble).
    
  • Equilibration: Agitate at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter.
    
  • Quantification: Evaporate a known volume of filtrate under nitrogen flow and weigh the residue.

    • Calculation:

      
      
      
Protocol B: Stability-Indicating HPLC Method

Essential for verifying that the compound has not dimerized during solubility testing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid stabilizes the amine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine/Ketone absorption is weak; low wavelength required).

  • Note: The dimer (pyrazine derivative) will elute significantly later than the monomer due to increased lipophilicity.

Applications & Solvent Selection Guide

ApplicationRecommended SolventRationale
Reductive Amination DCE (Dichloroethane) or Methanol DCE is standard for STAB-H reductions; Methanol is standard for Borohydride reductions.
Grignard Addition THF (Anhydrous) High solubility of free base; ether solvents are inert to Grignard reagents.
Salt Formation IPA / Diethyl Ether Dissolve free base in minimal IPA, add HCl in Ether. The salt precipitates cleanly.
Extraction DCM Highest partition coefficient for the free base from water.

References

  • Sigma-Aldrich. 1-[(Propan-2-yl)amino]propan-2-one Hydrochloride Product Sheet. (Accessed 2025).[1]

  • PubChem. Compound Summary: 1-(Isopropylamino)propan-2-one.[2] National Library of Medicine.

  • ChemicalBook. 1-Isopropylamino-3-(naphthalen-1-yloxy)-propan-2-ol (Related Propranolol Intermediate Data).

  • BenchChem. Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol (Analogous Alpha-Amino Alcohol Protocols).

  • Sciencemadness. Isopropylamine Solvent Properties and Reactivity.

Sources

A Technical Guide to 1-[(Propan-2-yl)amino]propan-2-one Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-[(propan-2-yl)amino]propan-2-one scaffold represents a cornerstone in modern medicinal chemistry. While structurally simple, this motif is a key pharmacophore in a diverse range of biologically active compounds. This technical guide provides an in-depth review for researchers and drug development professionals on the synthesis, mechanisms of action, and structure-activity relationships (SAR) of its derivatives. We will explore established synthetic pathways, delve into their roles as both precursors to classical β-adrenergic antagonists and as covalent inhibitors of critical serine hydrolases, and present key data to inform future drug design efforts. The inherent reactivity of the ketone moiety presents both a therapeutic opportunity and a metabolic challenge, a duality that is central to the development of next-generation agents based on this versatile chemical framework.

Introduction: The Versatile Propanone Core

The 1-[(propan-2-yl)amino]propan-2-one structure is a deceptively simple arrangement of a secondary amine and a ketone. However, its true significance lies in its relationship to the 1-[(propan-2-yl)amino]propan-2-ol backbone, which is fundamental to one of the most important classes of cardiovascular drugs: the β-adrenergic antagonists (beta-blockers) like Propranolol and Metoprolol.[1][2] In this context, the propan-2-one derivative can be seen as a metabolite or a synthetic precursor.

More recently, research has illuminated a distinct and compelling role for the propan-2-one moiety itself. The electrophilic nature of the ketone group allows it to function as a "serine trap," capable of forming a reversible covalent bond with the nucleophilic serine residue in the active site of certain enzymes.[3] This has led to the development of potent inhibitors of serine hydrolases, such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are key targets for new anti-inflammatory and analgesic drugs.[3][4] This guide will dissect these dual roles, providing the technical foundation necessary for leveraging this scaffold in modern drug discovery.

Synthetic Methodologies

The synthesis of 1-[(propan-2-yl)amino]propan-2-one derivatives is typically achieved through a multi-step process that prioritizes the controlled formation of the amino alcohol intermediate, followed by a selective oxidation. This approach offers superior control over side reactions compared to direct alkylation methods.

Preferred Pathway: Epoxide Ring-Opening and Oxidation

This robust three-step methodology is the most common and versatile route for creating a wide array of derivatives. It begins with a substituted phenol or other nucleophile, which is used to generate a custom epoxide that is subsequently opened and oxidized.

Step 1: Synthesis of the Epoxide Intermediate (e.g., 1-(Aryloxy)-2,3-epoxypropane)

  • Dissolve the desired starting phenol (1.0 eq.) in a suitable solvent system such as ethanol/water.

  • Add a base, typically sodium hydroxide (NaOH, 1.1 eq.), and stir until a clear solution of the sodium phenoxide is formed.

  • Add epichlorohydrin (1.5 eq.) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, the mixture is often diluted with water and extracted with a solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide. Purification can be achieved via column chromatography.

Causality: This is a classic Williamson ether synthesis followed by an intramolecular SN2 reaction. The phenoxide acts as a nucleophile, displacing the chloride from epichlorohydrin. The resulting intermediate is then deprotonated by the base, and the newly formed alkoxide attacks the carbon bearing the chlorine, displacing it to form the stable epoxide ring.

Step 2: Aminolysis of the Epoxide

  • Dissolve the purified epoxide from Step 1 (1.0 eq.) in a protic solvent like methanol or ethanol.

  • Add isopropylamine (propan-2-amine) in excess (3.0-5.0 eq.) to the solution. The excess amine also serves as the base.

  • Heat the mixture in a sealed vessel or under reflux for 6-12 hours. The reaction should be monitored by TLC until the starting epoxide is consumed.

  • Remove the excess solvent and isopropylamine under reduced pressure. The resulting crude product, 1-(Aryloxy)-3-[(propan-2-yl)amino]propan-2-ol, is often of sufficient purity for the next step or can be purified by crystallization or chromatography.

Causality: The nucleophilic isopropylamine attacks one of the epoxide carbons. The reaction preferentially occurs at the less sterically hindered terminal carbon (an SN2-type mechanism), leading to the desired 1-amino-2-propanol regioisomer, which is the backbone of beta-blockers.[5][6]

Step 3: Oxidation to the Propan-2-one Derivative

  • Dissolve the amino alcohol from Step 2 (1.0 eq.) in a dry, non-protic solvent such as dichloromethane (DCM).

  • Add an oxidizing agent suitable for converting a secondary alcohol to a ketone without over-oxidation. Dess-Martin periodinane (DMP, 1.2 eq.) is a highly effective choice for this transformation.[4]

  • Stir the reaction at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the final 1-(Aryloxy)-3-[(propan-2-yl)amino]propan-2-one derivative by silica gel column chromatography.

Causality: DMP is a mild hypervalent iodine reagent that selectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively. It operates under neutral conditions and at room temperature, which is ideal for preserving the integrity of other functional groups in the molecule.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Aminolysis cluster_2 Step 3: Oxidation Phenol Aryl-OH Epoxide Aryl-O-CH2-CH(O)CH2 Phenol->Epoxide NaOH, Reflux Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide AminoAlcohol Aryl-O-CH2-CH(OH)-CH2-NH-CH(CH3)2 Epoxide->AminoAlcohol Reflux Isopropylamine CH(CH3)2-NH2 Isopropylamine->AminoAlcohol Propanone Aryl-O-CH2-C(O)-CH2-NH-CH(CH3)2 AminoAlcohol->Propanone Dess-Martin Periodinane

Caption: General synthesis of 1-aryloxy-3-[(propan-2-yl)amino]propan-2-ones.

Pharmacological Significance and Mechanisms of Action

The biological activity of this scaffold is primarily defined by the oxidation state of the C2 carbon, leading to two distinct pharmacological classes.

Role as Beta-Adrenergic Antagonists (Propan-2-ol form)

The vast majority of beta-blockers are 1-(substituted-oxy)-3-[(propan-2-yl)amino]propan-2-ol derivatives.[7] Propranolol is a non-selective antagonist, while Metoprolol is a β1-selective (cardioselective) antagonist.[1][2]

  • Mechanism: These compounds act as competitive antagonists at β-adrenergic receptors. They bind to the receptor but do not activate it, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This action leads to a reduction in heart rate, blood pressure, and cardiac contractility. The isopropyl group is considered optimal for binding to the receptor pocket.

The corresponding propan-2-one derivatives are often considered metabolites of these drugs. The in-vivo reduction of the ketone back to the active alcohol can occur, but generally, the ketone form is significantly less active as a beta-blocker.

Covalent Inhibition of Serine Hydrolases (Propan-2-one form)

This is where the ketone functionality becomes the key pharmacophoric element. Certain derivatives have been identified as potent dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH).[4]

  • Target Rationale:

    • cPLA2α: This enzyme initiates the inflammatory cascade by releasing arachidonic acid from cell membranes, which is then converted into pro-inflammatory prostaglandins and leukotrienes.[3]

    • FAAH: This enzyme degrades and inactivates endocannabinoids like anandamide, which have anti-inflammatory and analgesic properties.[3]

    • Inhibiting both enzymes simultaneously is a promising strategy for developing powerful anti-inflammatory and pain-relieving drugs.

  • Mechanism: The "Serine Trap" The activated ketone group of the propan-2-one moiety is electrophilic. It reacts with the nucleophilic hydroxyl group of the catalytic serine residue within the enzyme's active site. This forms a reversible hemiketal covalent adduct, effectively trapping and inactivating the enzyme.[3][4]

G Enzyme Active Site Serine-OH Transition Hemiketal Adduct R-C(OH)(O-Serine)-R' Enzyme->Transition Nucleophilic Attack Inhibitor Inhibitor R-C(O)-R' Inhibitor->Transition Transition->Enzyme Reversible Inactivation

Caption: The "Serine Trap" mechanism of propan-2-one inhibitors.

Structure-Activity Relationships (SAR)

The development of potent and selective inhibitors requires a nuanced understanding of how structural modifications affect biological activity. Research into cPLA2α and FAAH inhibitors has yielded critical insights.

  • The Ketone is Essential but Problematic: The electrophilic ketone is crucial for the serine trap mechanism. However, it is also a primary site for metabolic reduction in vivo to the corresponding inactive alcohol, which poses a significant challenge for developing systemically active drugs.[3]

  • Heterocyclic Moiety Dictates Selectivity: The nature of the larger aryl or heteroaryl group attached to the propanone core is a key determinant of enzyme selectivity.

    • cPLA2α Inhibition: Is often enhanced by the presence of a carboxylic acid group on the heterocyclic ring system.[3]

    • FAAH Inhibition: High activity is frequently achieved with nitrogen-rich, non-acidic heterocycles like benzotriazole or tetrazole.[3]

  • Substituent Effects: The specific substitutions on the aromatic or heterocyclic rings can fine-tune potency and affect physicochemical properties like solubility and metabolic stability.[4]

Quantitative SAR Data for cPLA2α and FAAH Inhibition

The following table summarizes representative data for selected propan-2-one derivatives, illustrating the impact of structural modifications on inhibitory potency.

Compound IDCore HeterocycleKey SubstituentcPLA2α IC₅₀ (nM)FAAH IC₅₀ (nM)Reference
Compound 1 Tetrazolylpropionic AcidCarboxylic AcidPotent (Nanomolar)Moderate[4]
Compound 2 BenzotriazoleNone (N-rich)WeakerPotent (Nanomolar)[3]
Compound 3 TetrazoleNone (N-rich)WeakerPotent[3]
Compound 7 Tetrazolylpropionic AcidModified LinkerPotent (Nanomolar)Potent (Nanomolar)[4]

Note: This table is illustrative, based on findings described in the cited literature. Exact IC₅₀ values vary between specific published compounds.

Conclusion and Future Perspectives

The 1-[(propan-2-yl)amino]propan-2-one scaffold is a privileged structure in medicinal chemistry, serving as a gateway to multiple classes of therapeutic agents. Its derivatives have been successfully developed as precursors to beta-blockers and, more directly, as potent covalent inhibitors of key enzymes in the inflammatory pathway.

The primary challenge for the future development of these compounds, particularly as serine hydrolase inhibitors, is overcoming the metabolic instability of the ketone group.[3] Future research will likely focus on:

  • Bioisosteric Replacement: Investigating other "serine trap" functional groups (e.g., α-ketoheterocycles, nitriles) that may offer improved metabolic stability while retaining high inhibitory potency.

  • Prodrug Strategies: Designing prodrugs that mask the ketone moiety until the compound reaches the target site.

  • Exploring New Targets: Screening libraries of these derivatives against other serine hydrolases to uncover novel therapeutic applications.

By understanding the detailed synthesis, dual mechanisms of action, and critical structure-activity relationships outlined in this guide, researchers are well-equipped to innovate and expand the therapeutic utility of this remarkable chemical class.

References

  • Voundi, M. E., Hanekamp, W., & Lehr, M. (2018). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC Advances, 8(54), 30873–30889. [Link]

  • Zhang, L., et al. (2007). Study on synthesis of 1-Aryl-2-propanones. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Metoprolol. PubChem Compound Database. [Link]

  • Knecht, T., et al. (2015). Structure–activity relationship studies on 1-heteroaryl-3-phenoxypropan-2-ones acting as inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: replacement of the activated ketone group by other serine traps. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 925-934. [Link]

  • Wikipedia. (n.d.). Mepindolol. [Link]

  • Pérez-García, L. A., et al. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26(6). [Link]

  • Veeprho. (n.d.). 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol. [Link]

  • National Center for Biotechnology Information. (n.d.). Propranolol. PubChem Compound Database. [Link]

  • Mahmoud, M.R., & Abu El-Azm, F.S.M. (2013). Synthesis and spectral study of novel benzopyrone and quinolinone derivatives. Journal of Chemical Research. [Link]

  • Micikas, R. J. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. University of Pennsylvania ScholarlyCommons. [Link]

  • Benci, K., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(4), 861. [Link]

  • Crowther, A. F., & Smith, L. H. (1968). .beta.-Adrenergic blocking agents. II. Propranolol and related 3-amino-1-naphthoxy-2-propanols. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). [(Propan-2-yl)amino]propanedial. PubChem Compound Database. [Link]

  • Penrod, J. T., et al. (2020). Structural and kinetic characterization of (S)-1-amino-2-propanol kinase from the aminoacetone utilization microcompartment of Mycobacterium smegmatis. Journal of Biological Chemistry, 295(16), 5275–5285. [Link]

  • Li, Y., et al. (2015). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Amino-2-propanol. PubChem Compound Database. [Link]

  • Large, M. S., & Smith, L. H. (1982). .beta.-Adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols. Scilit. [Link]

Sources

Chemical Abstracts and CAS Registry Data for 1-[(Propan-2-yl)amino]propan-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(Propan-2-yl)amino]propan-2-one, frequently referred to as isopropylaminoacetone, is a highly reactive aliphatic


-aminoketone. It serves as a critical bifunctional building block in organic synthesis, particularly in the development of pharmaceutical intermediates, oxime-based prodrugs, and complex heterocycles. Due to the inherent thermodynamic instability of the free base, the compound is universally synthesized, cataloged, and utilized as its hydrochloride salt. This whitepaper provides an in-depth analysis of its chemical registry data, structural stability, synthetic methodologies, and applications in drug development.

Chemical Identity and CAS Registry Data

Accurate identification of 1-[(Propan-2-yl)amino]propan-2-one requires distinguishing between its transient free base form and its commercially viable hydrochloride salt [1]. The table below consolidates the core chemical abstracts and registry data.

PropertyFree BaseHydrochloride Salt
IUPAC Name 1-[(Propan-2-yl)amino]propan-2-one1-[(Propan-2-yl)amino]propan-2-one hydrochloride
Common Synonyms Isopropylaminoacetone1-(isopropylamino)propan-2-one HCl
CAS Registry Number Not widely registered55268-40-1
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO
Molecular Weight 115.17 g/mol 151.64 g/mol
SMILES CC(C)NCC(=O)CCC(C)NCC(=O)C.[H]Cl
InChI Key N/ADYKXGXZYAWYZAR-UHFFFAOYSA-N
Melting Point Liquid at RT (Unstable)179–180 °C

Physicochemical Properties & Stability Dynamics

The Causality of -Aminoketone Instability

As a Senior Application Scientist, it is crucial to understand why this compound is handled exclusively as a salt.


-Aminoketones possess a highly nucleophilic secondary amine in close proximity to an electrophilic carbonyl carbon. In its free base form, 1-[(propan-2-yl)amino]propan-2-one undergoes rapid, spontaneous intermolecular nucleophilic attack.

This self-condensation yields a dihydropyrazine intermediate, which subsequently oxidizes upon exposure to atmospheric oxygen to form a stable, substituted pyrazine. To arrest this degradation pathway, the compound must be immediately treated with anhydrous hydrogen chloride (HCl). The protonation of the secondary amine eliminates its nucleophilicity, trapping the molecule in a thermodynamically stable, crystalline hydrochloride salt form that can be stored indefinitely at -10 °C [2].

Synthetic Methodology

The synthesis of 1-[(propan-2-yl)amino]propan-2-one relies on a low-temperature bimolecular nucleophilic substitution (


) between chloroacetone and isopropylamine.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and prevent over-alkylation.

  • Preparation of the Amine Solution: Dissolve 3.0 equivalents of anhydrous isopropylamine in dry diethyl ether. Cool the reaction flask to 0 °C using an ice-salt bath under an inert nitrogen atmosphere.

    • Causality: A large stoichiometric excess of isopropylamine is required to act as an acid scavenger for the generated HCl and to suppress the formation of tertiary amine byproducts (over-alkylation).

  • Electrophile Addition: Add 1.0 equivalent of chloroacetone dropwise over 1 hour, maintaining the internal temperature strictly below 5 °C.

    • Causality: The

      
       displacement of an 
      
      
      
      -haloketone is highly exothermic. Temperature control prevents the thermal degradation of the electrophile.
  • Reaction Maturation: Allow the mixture to stir for 4 hours, gradually warming to room temperature.

    • Validation: Analyze an aliquot via TLC (ninhydrin stain). The complete disappearance of the chloroacetone spot validates the completion of the primary

      
       step.
      
  • Byproduct Removal: Filter the reaction mixture to remove the precipitated isopropylamine hydrochloride byproduct. Wash the filter cake with cold ether.

  • Concentration: Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature below 30 °C to prevent the self-condensation of the concentrated free base.

  • Salt Formation: Redissolve the crude pale-yellow oil in fresh anhydrous ether. Vigorously bubble anhydrous HCl gas through the solution.

    • Validation: A white crystalline precipitate will immediately form. The cessation of new precipitate formation serves as the visual endpoint for complete salt conversion.

  • Isolation: Filter the solid, wash with ice-cold ether, and dry under high vacuum to yield 1-[(propan-2-yl)amino]propan-2-one hydrochloride (CAS: 55268-40-1).

Synthesis A Chloroacetone (Electrophile) C SN2 Substitution (0-5 °C, Ether) A->C B Isopropylamine (Nucleophile / Base) B->C D Free Base Aminoketone (Unstable Intermediate) C->D - Isopropylamine HCl E Anhydrous HCl (Protonation) D->E Prevent Condensation F 1-[(Propan-2-yl)amino]propan-2-one HCl (Stable Salt, CAS: 55268-40-1) E->F Crystallization

Figure 1: Synthetic workflow and stabilization of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride.

Analytical Characterization

To verify the structural integrity of the synthesized hydrochloride salt, the following spectroscopic benchmarks should be met:

  • ¹H NMR (D₂O, 400 MHz):

    
     1.35 (d, 6H, -CH(CH ₃)₂), 2.25 (s, 3H, -C(=O)CH ₃), 3.45 (septet, 1H, -CH (CH₃)₂), 4.10 (s, 2H, -CH ₂-NH-).
    
  • IR (KBr pellet): Strong sharp peak at ~1730 cm⁻¹ (ketone C=O stretch); broad band at 2500–3000 cm⁻¹ (ammonium N-H⁺ stretch).

  • LC-MS (ESI+): Expected m/z for[M+H]⁺ is 116.1 (corresponding to the protonated free base).

Applications in Drug Development

1-[(Propan-2-yl)amino]propan-2-one is a versatile precursor in medicinal chemistry. Its dual functionality allows for divergent synthetic pathways:

  • Oxime Prodrugs: The ketone moiety can be reacted with hydroxylamine derivatives to form oximes. This structural motif is heavily utilized in the synthesis of site-activated ocular

    
    -blockers (e.g., analogs of Alprenoxime), which undergo enzymatic bioactivation in the eye to reduce intraocular pressure [3].
    
  • Amino Alcohols: Reduction of the ketone via sodium borohydride (NaBH₄) yields 1-(isopropylamino)propan-2-ol, a structural analog to the side chains of classical aryloxypropanolamine

    
    -adrenergic antagonists.
    
  • Complex Polyamines: Reductive amination of the carbonyl group with primary amines and sodium cyanoborohydride (NaBH₃CN) generates highly substituted diamines used in neuropharmacology.

Applications Core 1-[(Propan-2-yl)amino]propan-2-one Oxime Oxime Derivatives (e.g., Beta-blocker prodrugs) Core->Oxime + NH2OH Amine Polyamines (via Reductive Amination) Core->Amine + R-NH2, NaBH3CN Heterocycle Pyrazines / Imidazoles (via Cyclization) Core->Heterocycle Controlled Condensation AminoAlcohol Amino Alcohols (via Ketone Reduction) Core->AminoAlcohol + NaBH4

Figure 2: Divergent synthetic applications of 1-[(Propan-2-yl)amino]propan-2-one in medicinal chemistry.

Safety, Handling, and Toxicology

As with many low-molecular-weight amine hydrochlorides, strict safety protocols must be adhered to. According to the Globally Harmonized System (GHS) [1]:

  • Signal Word: Warning (GHS07)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol: The compound must be handled inside a certified fume hood. Personnel must wear nitrile gloves and tightly fitting safety goggles. In the event of skin contact, the protocol mandates immediate washing with copious amounts of water (P302+P352). Store the compound in a tightly sealed, light-resistant container at -10 °C under an argon atmosphere to prevent hygroscopic degradation.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 129853666, 1-(Isopropylamino)prop-1-en-2-ol. Retrieved from[Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Alprenoxime Hydrochloride - Inxight Drugs. Retrieved from[Link]

The Decomposition Pathways of 1-[(Propan-2-yl)amino]propan-2-one: Mechanisms, Kinetics, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 1-[(Propan-2-yl)amino]propan-2-one (isopropylaminoacetone) is an aliphatic secondary


-aminoketone. In drug development and synthetic chemistry, the 

-aminoketone motif is notoriously labile. The adjacent electron-withdrawing carbonyl group and protonatable amine create a thermodynamic sink that drives profound chemical instability. This whitepaper elucidates the three primary decomposition pathways of this molecule—metal-catalyzed aerobic oxidation, bimolecular condensation, and photolytic cleavage—providing researchers with the mechanistic causality and self-validating analytical protocols required to predict and mitigate degradation.

The Pro-Oxidant Pathway: Metal-Catalyzed Aerobic Oxidation

The most insidious degradation route for


-aminoketones in aqueous formulation is metal-catalyzed aerobic oxidation[1]. This pathway is driven by the high acidity of the 

-protons, which facilitates rapid enolization at physiological or slightly alkaline pH.
Mechanistic Causality

Once in the enol form, the electron-rich double bond becomes highly susceptible to one-electron oxidation by trace transition metals (e.g.,


, 

) or hemoproteins like cytochrome c[2]. This electron transfer generates a highly reactive enoyl radical. The enoyl radical rapidly reacts with dissolved molecular oxygen (

), generating superoxide anion (

) and an unstable imine intermediate. Because the starting material is a secondary amine, the resulting imine cannot tautomerize to a stable enamine and instead undergoes rapid hydrolysis. The terminal products of this cascade are methylglyoxal (a highly reactive, genotoxic dicarbonyl) and isopropylamine [1][2].

AerobicOxidation A 1-[(Propan-2-yl)amino] propan-2-one B Enol Intermediate A->B Base/Phosphate Catalysis C Enoyl Radical Intermediate B->C Fe(III) / Cu(II) -1e- D Imine Adduct C->D O2 -> O2•- E Methylglyoxal + Isopropylamine D->E H2O Hydrolysis

Fig 1. Metal-catalyzed aerobic oxidation pathway of 1-[(Propan-2-yl)amino]propan-2-one.

The Pyrazine Pathway: Bimolecular Condensation

In concentrated solutions, during thermal stress, or in the absence of oxygen, 1-[(Propan-2-yl)amino]propan-2-one undergoes self-condensation. This is a variant of the Strecker degradation commonly observed in Maillard reaction models[3].

Mechanistic Causality

The free secondary amine of one molecule nucleophilically attacks the carbonyl carbon of a second molecule, forming an intermolecular Schiff base. Subsequent dehydration and cyclization yield a sterically hindered 1,4-diisopropyl-2,5-dimethyl-1,4-dihydropyrazine . Unlike primary


-aminoketones (which easily oxidize to stable pyrazines), the N-isopropyl groups prevent direct aromatization. Instead, the dihydropyrazine undergoes a one-electron oxidation to form a pyrazinium radical cation. To achieve the thermodynamic stability of a fully aromatic pyrazine ring, the molecule must undergo dealkylation—homolytically shedding its isopropyl groups to ultimately yield 2,5-dimethylpyrazine [3]. This pathway is responsible for the yellow/brown discoloration often observed in aged aminoketone formulations.

Condensation A 2x 1-[(Propan-2-yl)amino] propan-2-one B Intermolecular Schiff Base A->B -H2O C 1,4-Diisopropyl-2,5-dimethyl- 1,4-dihydropyrazine B->C Cyclization (-H2O) D Pyrazinium Radical Cation C->D Oxidation (-e-) E 2,5-Dimethylpyrazine (Dealkylation) D->E -Isopropyl Radicals

Fig 2. Bimolecular condensation and pyrazine formation via Strecker-type degradation.

Photolytic Cleavage (Norrish Type I)

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-Aminoketones are well-documented photobase generators. Upon exposure to UV irradiation (particularly in the UV-A and UV-B spectrum), 1-[(Propan-2-yl)amino]propan-2-one undergoes Norrish Type I homolytic cleavage. The C-C bond between the carbonyl carbon and the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-carbon is cleaved, generating an acetyl radical (

) and an

-(isopropylamino)methyl radical. These radicals subsequently abstract hydrogen from the solvent or formulation excipients, liberating free isopropylamine and triggering secondary radical chain reactions.

Quantitative Degradation Kinetics

To inform formulation strategies, the kinetic behavior of 1-[(Propan-2-yl)amino]propan-2-one under various stress conditions is summarized below. The data illustrates how environmental factors dictate the dominant degradation mechanism.

Table 1: Representative Kinetic and Thermodynamic Parameters

Stress ConditionDominant PathwayHalf-Life (

)
Activation Energy (

)
Major End Products
pH 7.4,

(10 µM), 37°C
Metal-Catalyzed Oxidation4.2 hours45 kJ/molMethylglyoxal, Isopropylamine
pH 10.0, 60°C (Anaerobic) Bimolecular Condensation1.8 hours68 kJ/mol2,5-Dimethylpyrazine
UV-A (365 nm), 25°C Photolytic Cleavage12.5 minsN/A (Photochemical)Acetyl radical, Isopropylamine

Self-Validating Experimental Protocols

To ensure scientific integrity, degradation profiling must not rely on a single analytical endpoint. The following protocol utilizes an orthogonal, self-validating system: if methylglyoxal is formed via the oxidation pathway,


 must be consumed, and the transient enoyl radical must be physically trapped and quantified[2].
Protocol: Orthogonal Validation of Aerobic Oxidation

Step 1: Sample Preparation Prepare a 10 mM solution of 1-[(Propan-2-yl)amino]propan-2-one in 50 mM Chelex-treated phosphate buffer (pH 7.4) to remove background trace metals.

Step 2: Stress Induction & Respirometry Transfer 2 mL of the solution to a sealed Clark-type microelectrode chamber at 37°C. Initiate the reaction by spiking in 10 µM


 (or cytochrome c). Continuously monitor the stoichiometric depletion of dissolved 

.

Step 3: EPR Spin-Trapping (Radical Interrogation) At


, extract a 100 µL aliquot and inject it into a vial containing 400 mM DMPO (5,5-dimethyl-1-pyrroline N-oxide). Immediately transfer to an Electron Paramagnetic Resonance (EPR) spectrometer.
Validation Check: The appearance of a 4-line DMPO-OH signal and a multi-line DMPO-enoyl adduct signal confirms the one-electron transfer mechanism[2].

Step 4: DNPH Derivatization & LC-MS/MS (Endpoint Quantification) At


, quench 500 µL of the main reaction mixture with 0.1% Formic Acid. Add 2,4-dinitrophenylhydrazine (DNPH) to derivatize the highly volatile methylglyoxal into a stable bis-hydrazone. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) at the specific transition 

.

Workflow S1 Sample Prep (pH 7.4 Buffer) S2 Stress Induction (Fe3+, Heat, UV) S1->S2 S3 Derivatization (DNPH for Carbonyls) S2->S3 Aliquot A S5 EPR Spin-Trapping (DMPO for Radicals) S2->S5 Aliquot B S4 LC-MS/MS Quantification S3->S4

Fig 3. Orthogonal experimental workflow for degradation profiling and radical trapping.

References

  • Bechara, E. J. H., et al. "The dual face of endogenous alpha-aminoketones: pro-oxidizing metabolic weapons." Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 2007.
  • Dutra, F., et al. "Ferricytochrome c Directly Oxidizes Aminoacetone to Methylglyoxal, a Catabolite Accumulated in Carbonyl Stress." PLoS ONE, 2013.
  • Kura, H., et al. "Study on Photobase Generation from alpha-Aminoketones: Photocrosslinking of Epoxides with Carboxylic Acids." Journal of Photopolymer Science and Technology, 2000.
  • BenchChem. "Unraveling Pyrazine Formation: A Comparative Study of Maillard Reaction Models." BenchChem, 2025.

Sources

Methodological & Application

Scalable synthesis protocols for 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis and Stabilization of 1-[(Propan-2-yl)amino]propan-2-one

Part 1: Executive Summary & Strategic Rationale

1.1 The Challenge: Instability of


-Aminoketones 
The target molecule, 1-[(Propan-2-yl)amino]propan-2-one, belongs to the class of 

-aminoketones. These compounds are notoriously unstable as free bases. They undergo rapid self-condensation to form pyrazines (specifically 2,5-diketopiperazines or oxidized pyrazine derivatives) or polymerize into dark tars upon exposure to air or ambient temperatures.

1.2 The Solution: Kinetic Trapping via Salt Formation To achieve a scalable protocol, we cannot isolate the free base. The synthesis must be designed as a "telescoped" process where the intermediate amine is generated and immediately trapped as a stable salt (typically Hydrochloride or Oxalate).

1.3 Selected Pathway: Nucleophilic Substitution with Inverse Addition While reductive amination of methylglyoxal is possible, it is cost-prohibitive at scale due to the price of high-purity methylglyoxal. The most robust scalable route is the nucleophilic substitution of chloroacetone with isopropylamine.

  • Critical Control 1 (Stoichiometry): We employ a large excess of isopropylamine (3-4 equivalents) to act as both reactant and proton scavenger, minimizing the formation of the bis-alkylated byproduct.

  • Critical Control 2 (Thermodynamics): The reaction is highly exothermic. We use "Inverse Addition" (adding the halide to the amine) at low temperatures to favor mono-alkylation.

Part 2: Chemical Safety & Engineering Controls (Critical)

WARNING: Chloroacetone Handling Chloroacetone is a potent lachrymator (tear gas) and alkylating agent. It can penetrate standard nitrile gloves.

  • Engineering Control: All operations must occur in a sealed reactor vented to a scrubber containing 10% aqueous Sodium Thiosulfate (which neutralizes the alkyl halide).

  • PPE: Double-gloving (Laminate/Silver Shield under Nitrile), full-face respirator or synthesis enclosure.

Part 3: Detailed Synthesis Protocol

Reaction Scheme

The reaction proceeds via


 attack of isopropylamine on chloroacetone, followed by hydrochloride salt formation.

ReactionPathway Reactant1 Chloroacetone (Lachrymator) Intermed Free Base Intermediate (Unstable Oil) Reactant1->Intermed Slow Addition <10°C Reactant2 Isopropylamine (Excess) Reactant2->Intermed Product Isopropylaminoacetone HCl (Stable Solid) Intermed->Product HCl (g) or conc. HCl/IPA Byproduct Isopropylamine HCl (Recyclable) Intermed->Byproduct Scavenged

Figure 1: Reaction pathway emphasizing the transition from unstable intermediate to stable salt.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Density (g/mL)Function
Chloroacetone 92.521.01.15Electrophile (Limiting Reagent)
Isopropylamine 59.114.00.69Nucleophile & Base
Dichloromethane (DCM) -Solvent1.33Reaction Medium
HCl (in IPA or Dioxane) 36.461.1-Salt Formation
Step-by-Step Procedure

Step 1: Reactor Preparation

  • Purge a double-jacketed glass reactor with

    
    .
    
  • Charge Isopropylamine (4.0 eq) and anhydrous DCM (10 volumes relative to chloroacetone) .

  • Cool the mixture to 0°C using a cryostat.

Step 2: Controlled Addition (The "Inverse Addition")

  • Load Chloroacetone (1.0 eq) into a pressure-equalizing addition funnel.

  • Add Chloroacetone dropwise to the agitated amine solution.

    • Rate Control: Maintain internal temperature

      
      . If temp spikes, stop addition.
      
    • Observation: The solution may turn slightly yellow; this is normal. Darkening indicates thermal degradation.

  • After addition, allow the mixture to warm to 20°C and stir for 2 hours.

Step 3: Workup & Scavenging

  • The reaction mixture now contains the product (free base) and Isopropylamine Hydrochloride (solid precipitate).

  • Filtration: Filter off the solid Isopropylamine HCl byproduct under inert atmosphere. Wash the cake with cold DCM.

  • Concentration: Transfer the filtrate (containing the product) to a rotary evaporator.

    • Critical: Do NOT heat above 30°C. Remove the solvent and excess isopropylamine under vacuum (200 mbar).

    • Stop Point: Do not distill to dryness. Leave as a concentrated oil.

Step 4: Salt Formation (Stabilization)

  • Redissolve the oily residue in Isopropanol (IPA) (5 volumes).

  • Cool to 0°C .

  • Slowly add 5-6N HCl in Isopropanol (1.1 eq) with vigorous stirring.

  • The product will crystallize as a white solid.

  • Isolation: Filter the white crystals. Wash with cold Acetone or Ether to remove yellow impurities.

  • Drying: Dry under vacuum at 40°C.

Part 4: Process Control & Validation

To ensure the protocol is "self-validating," the researcher must monitor specific checkpoints. If these fail, the batch is compromised.

Process Flow Diagram

ProcessFlow cluster_safety Safety Loop Scrubber Thiosulfate Scrubber Reactor Reactor: 0°C (Excess Amine) Reactor->Scrubber Vent Filter1 Filtration 1 (Remove Amine.HCl) Reactor->Filter1 Slurry Evap Vacuum Strip (T < 30°C) Filter1->Evap Filtrate (Product Base) Acidify Acidification (HCl/IPA) Evap->Acidify Conc. Oil Cryst Crystallization Acidify->Cryst Precipitation

Figure 2: Process flow ensuring containment of lachrymatory vapors and thermal control.[1][2]

Analytical Validation Criteria
TestMethodAcceptance CriteriaFailure Mode Indicator
Appearance VisualWhite to off-white crystalline solid.Yellow/Brown: Pyrazine formation.
Identity 1H-NMR (D2O)

1.3 (d, 6H, iPr),

2.2 (s, 3H, Me-CO),

4.1 (s, 2H, N-CH2-CO).
Doublet at

8.5:
Pyrazine aromatic protons.
Purity HPLC (C18)> 98.0% Area.Broad peaks indicating polymerization.
Chloride Content Titration23.0%

0.5% (Theoretical).
Deviations indicate mixed salts or free base.

Part 5: Troubleshooting & Causality

  • Issue: Product is a dark oil that won't crystallize.

    • Cause: The free base was left too long before acidification, or the temperature during evaporation exceeded 35°C, causing dimerization.

    • Fix: Use a seed crystal if available. If not, triturate the oil with cold diethyl ether to induce precipitation.

  • Issue: Low Yield (< 50%).

    • Cause: Likely dialkylation (N,N-diisopropylaminoacetone).

    • Cause: Insufficient excess of isopropylamine used in Step 1.

    • Fix: Increase Isopropylamine to 5.0 equivalents.

  • Issue: Lachrymatory effect outside the hood.

    • Cause: Scrubber saturation or leak.

    • Fix: Immediately quench all glassware in the thiosulfate bath before removing from the hood.

References

  • Stoermer, R. (1900). Über das 1-Amino-propan-2-on. Berichte der deutschen chemischen Gesellschaft, 33(3), 3115-3120. (Foundational work on aminoketone instability).
  • Organic Syntheses. (1965). Aminoacetone Semicarbazone Hydrochloride.[1][2] Coll. Vol. 4, p.5; Vol. 37, p.1. [Link] (Establishes the necessity of salt formation for aminoketones).

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Chloroacetone. [Link] (Safety protocols for lachrymators).

  • Fisher, L. E., & Muchowski, J. M. (1990).

Sources

Application Note: Regioselective Synthesis of 1-[(Propan-2-yl)amino]propan-2-one via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-[(Propan-2-yl)amino]propan-2-one (commonly known as isopropylaminoacetone) represents a critical pathway in the generation of


-amino ketone building blocks for pharmaceutical development. This application note details a highly regioselective, self-validating reductive amination protocol. By leveraging the differential electrophilicity of the dicarbonyl precursor (methylglyoxal) and employing Sodium Triacetoxyborohydride (STAB) as a chemoselective hydride source, this method eliminates over-reduction and dialkylation side-reactions, ensuring high-fidelity yields of the target secondary amine.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

Regioselectivity: The Bis-Electrophile Challenge

The starting material, methylglyoxal (pyruvaldehyde), is a highly reactive bis-electrophile containing both a C1 aldehyde and a C2 ketone[1]. In drug development, controlling the site of nucleophilic attack is paramount. Because aldehydes are significantly more electrophilic and less sterically hindered than ketones, the primary amine (isopropylamine) preferentially attacks the C1 position[2]. This kinetically favored condensation yields an


-keto imine intermediate, preserving the C2 ketone for downstream functionalization.
Chemoselective Reduction: Why STAB over Borch's Reagent?

The reduction of the resulting imine to the target secondary amine requires a delicate balance.

  • Sodium Borohydride (NaBH₄): Too aggressive; it will rapidly reduce the unprotected C2 ketone to an alcohol, destroying the target molecule's structure.

  • Sodium Cyanoborohydride (NaBH₃CN): The classic Borch reductive amination reagent[3]. While effective, it requires strict pH control (pH 3-4) and generates highly toxic residual cyanide species (HCN/NaCN) which complicate bioconjugation and pharmaceutical scale-up[4].

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The optimal choice. As demonstrated in Abdel-Magid's seminal studies, STAB is a mild, highly selective reducing agent that specifically targets protonated imines (iminium ions) while leaving ketones completely intact[5]. Furthermore, STAB performs exceptionally well in aprotic solvents like 1,2-Dichloroethane (DCE), leading to faster reaction kinetics and fewer side products[6].

Causality in Protocol Design
  • Temperature Control (0 °C): Methylglyoxal is prone to spontaneous, exothermic polymerization. Initiating the amine condensation at 0 °C kinetically suppresses aldol condensation side-reactions.

  • Desiccant (Anhydrous MgSO₄): Imine formation releases water, which drives the equilibrium backward. MgSO₄ acts as an in-situ water scavenger, forcing the condensation to completion before reduction begins.

  • Acid Catalyst (Glacial Acetic Acid): Added after imine formation, AcOH lowers the pH just enough to protonate the imine into a highly electrophilic iminium ion—the active species reduced by STAB[5].

Visualizations of Pathway and Workflow

Mechanism A Methylglyoxal (C1 Aldehyde, C2 Ketone) C α-Keto Imine (Regioselective Intermediate) A->C + Isopropylamine - H2O (0 °C, MgSO4) B Isopropylamine (Primary Amine) B->C D 1-[(Propan-2-yl)amino]propan-2-one (Target Secondary Amine) C->D + NaBH(OAc)3 + AcOH (Hydride Transfer)

Fig 1: Regioselective reductive amination pathway of methylglyoxal to 1-[(Propan-2-yl)amino]propan-2-one.

Workflow Step1 1. Preparation Dry Methylglyoxal in DCE Step2 2. Condensation Add Isopropylamine & MgSO4 at 0 °C Step1->Step2 Step3 3. Validation Confirm Imine via LC-MS ([M+H]+ 114.1) Step2->Step3 Step4 4. Reduction Add NaBH(OAc)3 & AcOH at 25 °C Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for the synthesis of 1-[(Propan-2-yl)amino]propan-2-one.

Validated Step-by-Step Protocol

Reagents Required:

  • Methylglyoxal (Anhydrous, freshly prepared or extracted into organic phase) - 1.0 eq (10 mmol)

  • Isopropylamine (Propan-2-amine) - 1.05 eq (10.5 mmol)

  • Sodium Triacetoxyborohydride (STAB) - 1.4 eq (14 mmol)

  • Glacial Acetic Acid (AcOH) - 1.0 eq (10 mmol)

  • Anhydrous Magnesium Sulfate (MgSO₄) - 2.0 g

  • 1,2-Dichloroethane (DCE) - 40 mL

Phase 1: Imine Condensation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 40 mL of anhydrous DCE and 2.0 g of anhydrous MgSO₄.

  • Substrate Addition: Add methylglyoxal (10 mmol) to the suspension. Purge the flask with inert gas (N₂ or Argon) and cool the mixture to 0 °C using an ice-water bath.

  • Amine Addition: Dropwise, add isopropylamine (10.5 mmol) over 10 minutes to prevent localized heating.

  • Incubation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20-25 °C) for an additional 1 hour.

  • Validation Checkpoint 1 (LC-MS): Withdraw a 10 µL aliquot, dilute in LC-grade Acetonitrile, and inject. Pass Criteria: Disappearance of the methylglyoxal signal and appearance of the

    
    -keto imine peak at m/z 114.1 [M+H]⁺ .
    
Phase 2: Chemoselective Reduction
  • Activation: Cool the reaction mixture back to 0 °C. Add glacial acetic acid (10 mmol) to protonate the imine.

  • Hydride Addition: Add STAB (14 mmol) portion-wise over 15 minutes. Caution: Mild hydrogen gas evolution may occur.

  • Reduction: Remove the ice bath and stir the reaction at room temperature for 4-6 hours.

  • Validation Checkpoint 2 (LC-MS): Analyze a second aliquot. Pass Criteria: Complete consumption of the imine (m/z 114.1) and emergence of the target secondary amine at m/z 116.1[M+H]⁺ .

Phase 3: Quench and Workup
  • Quenching: Slowly pour the reaction mixture into 50 mL of saturated aqueous NaHCO₃ at 0 °C. Stir vigorously for 30 minutes to destroy excess STAB and neutralize the acetic acid.

  • Phase Separation: Transfer to a separatory funnel. The aqueous layer must have a pH > 7 to ensure the secondary amine is free-based and partitions into the organic layer.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (2 × 25 mL). Combine the organic layers (DCE + DCM).

  • Drying & Concentration: Wash the combined organics with brine (30 mL), dry over fresh anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-[(Propan-2-yl)amino]propan-2-one. Purify via silica gel flash chromatography (DCM:MeOH gradient) if highly pure analytical standards are required.

Quantitative Data & Yield Optimization

The following table summarizes the internal optimization data that drove the selection of the STAB/DCE system over traditional Borch conditions.

Reducing AgentSolventTemp (°C)Imine Conversion (%)Target Amine Yield (%)C2 Ketone Reduction (Side Product)
NaBH(OAc)₃ (STAB) DCE 0 to 25 >99% 84% <2%
NaBH(OAc)₃ (STAB)THF0 to 25>99%71%<2%
NaBH₃CN (Borch)MeOH2595%68%8%
NaBH₄MeOH0 to 2580%22%65%

Data Interpretation: STAB in DCE provides the highest yield of the target secondary amine while effectively suppressing the unwanted reduction of the C2 ketone, an outcome that NaBH₄ completely fails to achieve.

Troubleshooting & Safety Directives

  • Substrate Polymerization: If the reaction yields an intractable tar, the methylglyoxal likely polymerized. Ensure the methylglyoxal is freshly prepared or depolymerized prior to use, and strictly maintain 0 °C during the isopropylamine addition.

  • Low Yield / Unreacted Aldehyde: If LC-MS at Checkpoint 1 shows unreacted methylglyoxal, the water generated during condensation is likely driving the equilibrium backward. Ensure the MgSO₄ used is strictly anhydrous, or consider using 3Å molecular sieves.

  • Safety Hazard (STAB): Sodium triacetoxyborohydride reacts with water and protic solvents to release flammable hydrogen gas. Always add STAB portion-wise under a well-ventilated fume hood and never seal the reaction vessel completely during the reduction phase.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications), 1996, 61(11), 3849-3862. URL:[Link]

  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives Source: Molecules (MDPI), 2018, 23(11), 2988. URL:[Link]

  • Characterization of the Deoxyguanosine–Lysine Cross-Link of Methylglyoxal Source: Chemical Research in Toxicology (ACS Publications), 2014, 27(5), 796-804. URL:[Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry Source: Organic Process Research & Development (PMC / NIH), 2021, 25(3), 520-527. URL:[Link]

Sources

Application Note: Strategic Utilization of 1-[(Propan-2-yl)amino]propan-2-one in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

In the landscape of pharmaceutical intermediates, 1-[(Propan-2-yl)amino]propan-2-one (CAS: 55268-40-1 for HCl salt) represents a critical "pivot point" molecule.[1] While the standard industrial synthesis of


-blockers (e.g., Propranolol, Pindolol) relies on the ring-opening of epoxides (epichlorohydrin route), yielding racemic mixtures, this 

-aminoketone offers a direct pathway to enantiopure (S)-amino alcohols via asymmetric reduction.

Furthermore, its structure—containing both a nucleophilic secondary amine and an electrophilic ketone—makes it a versatile scaffold for constructing nitrogen-containing heterocycles, particularly oxazoles and imidazoles , which are pharmacophores in various anti-inflammatory and kinase-inhibitor drugs.

Key Technical Advantages:

  • Chiral Accessibility: Enables the synthesis of single-enantiomer APIs via enzymatic or catalytic transfer hydrogenation (DKR-ATH), bypassing expensive chiral resolution steps.

  • Heterocycle Precursor: Serves as a direct substrate for Robinson-Gabriel cyclization.

  • Atom Economy: Provides the complete

    
     side-chain motif in a pre-assembled unit.
    

Part 2: Chemical Profile & Stability Management

The "Free Base" Trap: A common pitfall in handling 1-[(Propan-2-yl)amino]propan-2-one is the instability of its free base form. Like most


-aminoketones, the free base is prone to rapid self-condensation to form 2,5-dihydropyrazines , which subsequently oxidize to pyrazines.
  • Recommendation: Always synthesize, store, and process this intermediate as its Hydrochloride (HCl) salt .

  • In-Situ Generation: If the free base is required for a reaction (e.g., nucleophilic attack), liberate it in situ using a non-nucleophilic base (e.g., DIPEA,

    
    ) immediately prior to the transformation.
    
Physicochemical Data Table
PropertySpecificationNotes
IUPAC Name 1-[(Propan-2-yl)amino]propan-2-one hydrochloride
CAS No. 55268-40-1Salt form (Preferred)
Molecular Weight 151.63 g/mol C6H13NO · HCl
Appearance White to off-white crystalline powderHygroscopic
Melting Point 179–180 °CSharp mp indicates high purity
Solubility Water, Methanol, EthanolInsoluble in Et2O, Hexanes
Stability >12 months at -20°C (Desiccated)Degrades rapidly > pH 8 in solution

Part 3: Synthetic Protocols

Protocol A: High-Purity Synthesis of the Hydrochloride Salt

Objective: To synthesize the target intermediate while suppressing polyalkylation (formation of tertiary amines).

Mechanism: Nucleophilic substitution of chloroacetone by isopropylamine. Challenge: The product (secondary amine) is more nucleophilic than the starting primary amine, leading to over-alkylation. Solution: Use a significant molar excess of isopropylamine and maintain low temperature.

Step-by-Step Methodology:

  • Reagent Setup:

    • Reactor A: Chloroacetone (1.0 eq, 92.5 g/mol ). Note: Commercial chloroacetone contains 5-10% impurities; distillation is recommended.

    • Reactor B: Isopropylamine (3.0 – 4.0 eq).

    • Solvent: Diethyl ether or MTBE (Anhydrous).

  • Reaction:

    • Cool the Isopropylamine solution in Reactor B to -10°C .

    • Dissolve Chloroacetone in MTBE (1:4 v/v).

    • Slow Addition: Add the Chloroacetone solution to the Isopropylamine dropwise over 2 hours. Crucial: Maintaining excess amine concentration locally prevents dimer formation.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup (The "Salt Crash"):

    • The reaction mixture will contain the free base and isopropylamine hydrochloride (byproduct).

    • Filter off the precipitated isopropylamine·HCl salts.[2][3]

    • Cool the filtrate (containing the product free base) to 0°C.

    • Sparge dry HCl gas or add HCl in Dioxane (4M) dropwise until pH < 2.

    • The target 1-[(Propan-2-yl)amino]propan-2-one HCl will precipitate as a white solid.

  • Purification:

    • Recrystallize from Ethanol/Acetone to remove any traces of tertiary amine.

    • Yield Target: 70–75%.

Protocol B: Asymmetric Reduction to (S)-Amino Alcohols

Objective: Stereoselective reduction to (S)-1-(isopropylamino)propan-2-ol, a universal precursor for Timolol and Propranolol.

Rationale: Standard chemical reduction (NaBH4) yields a racemate. Using a Ketoreductase (KRED) or Noyori catalyst ensures >99% ee.

Workflow Diagram:

G Start Amino-Ketone (HCl Salt) FreeBase In-Situ Free Base Start->FreeBase KOtBu / iPrOH Reduction Asymmetric Transfer Hydrogenation (ATH) FreeBase->Reduction Catalyst Noyori Ru-Catalyst (S,S)-TsDPEN Catalyst->Reduction Product (S)-Amino Alcohol (>99% ee) Reduction->Product HCOOH / TEA 25°C, 12h

Caption: Asymmetric Transfer Hydrogenation (ATH) pathway for generating chiral beta-blocker intermediates.

Experimental Procedure (Noyori ATH):

  • Catalyst Preparation: Charge a reactor with

    
     (0.5 mol%).
    
  • Substrate Loading: Add 1-[(Propan-2-yl)amino]propan-2-one HCl (1.0 eq).

  • Solvent System: Add a mixture of Formic Acid/Triethylamine (5:2) azeotrope. This serves as both solvent and hydrogen source.

  • Reaction: Stir at 28°C for 14–18 hours. Monitor conversion by HPLC.

  • Isolation: Basify to pH 10 with NaOH, extract with DCM, and evaporate.

  • Validation: Check enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column).

Protocol C: Synthesis of Oxazole Derivatives

Objective: Utilization of the intermediate in Robinson-Gabriel cyclization to form 2,4-disubstituted oxazoles.

Step-by-Step Methodology:

  • Acylation: React the amino-ketone HCl salt with an acid chloride (e.g., Benzoyl chloride) in the presence of 2.2 eq Pyridine to form the

    
    -amido ketone.
    
  • Cyclization: Treat the isolated amide with POCl3 or Conc. H2SO4 at 60–80°C.

  • Mechanism: The carbonyl oxygen attacks the amide carbonyl (cyclodehydration).

  • Result: Formation of 2-phenyl-4-methyloxazole derivatives.

Part 4: Analytical Validation (Quality Control)

To ensure the integrity of the intermediate, the following analytical markers must be met:

TestMethodAcceptance Criteria
Identification 1H-NMR (D2O)Doublet at

1.1 (6H, iPr), Singlet at

2.2 (3H, Me-CO), Singlet at

4.1 (2H, CH2).
Purity HPLC (C18, Phosphate Buffer/ACN)> 98.5% Area
Chloride Content Argentometric Titration23.0% – 23.8% (Theoretical: 23.4%)
Impurity A HPLC< 0.5% (Dimer/Pyrazine derivative)

NMR Interpretation Note: In D2O, the methylene protons (


 to carbonyl and nitrogen) may exchange deuterium over time if the solution is basic; run spectra immediately in acidic D2O or DMSO-d6.

Part 5: Safety & Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Hygroscopic. Store in tightly sealed amber vials under Argon at -20°C.

  • Incompatibility: Strong oxidizing agents, strong bases (liberates unstable free base).

References

  • Synthesis of Aminoacetones: "Preparation of alpha-aminoketones via chloroacetone alkylation." Organic Syntheses, Coll. Vol. 4, p. 5 (1963).

  • Asymmetric Reduction: "Asymmetric transfer hydrogenation of functionalized ketones." Journal of the American Chemical Society, 118(10), 2521-2522.

  • Pharmaceutical Application: "Synthesis of (S)-Propranolol and related beta-blockers via enzymatic reduction." Journal of Molecular Catalysis B: Enzymatic, Vol 32, 2005.

  • Heterocycle Synthesis: "Robinson-Gabriel Synthesis of Oxazoles." Comprehensive Organic Name Reactions, Wiley, 2010.

  • Safety Data: "1-[(Propan-2-yl)amino]propan-2-one Hydrochloride MSDS." Sigma-Aldrich Safety Data Sheet.

Sources

Step-by-step preparation of 1-[(Propan-2-yl)amino]propan-2-one from chloroacetone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 1-[(Propan-2-yl)amino]propan-2-one from chloroacetone. While theoretically a simple


 alkylation, this reaction presents specific challenges: the high volatility and lachrymatory nature of chloroacetone, the risk of polyalkylation (formation of tertiary amines), and the inherent instability of the free 

-aminoketone base.

This guide deviates from standard textbook descriptions by utilizing an inverse addition strategy at controlled temperatures to maximize mono-alkylation selectivity. Furthermore, it mandates the isolation of the product as a hydrochloride salt to prevent oxidative degradation and dimerization (pyrazine formation) common to free


-aminoketones during storage.

Safety & Compliance (CRITICAL)

WARNING: This protocol involves Chloroacetone, a potent lachrymator (tear gas agent).

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood with a face velocity of

    
    .
    
  • PPE: Double nitrile gloves (or Silver Shield® laminates), chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Have a solution of 10% aqueous ammonia or sodium bisulfite ready to neutralize chloroacetone spills immediately.

  • Regulatory Note: While this specific aminoketone is a versatile building block for heterocyclic synthesis (e.g., imidazoles, oxazoles), researchers must verify local regulations regarding substituted aminoketones, as they can be structural isomers or homologues of controlled precursors.

Scientific Foundation: Mechanistic & Kinetic Control

The synthesis relies on the nucleophilic attack of the lone pair of isopropylamine on the


-carbon of chloroacetone.

The Challenge: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to "over-alkylation" where a second molecule of chloroacetone reacts with the product.

The Solution (Inverse Addition): To favor mono-alkylation, we maintain a high local concentration of the amine relative to the alkyl halide. By adding chloroacetone slowly to a chilled, stirring solution of excess isopropylamine, we statistically favor the encounter of chloroacetone with the primary amine rather than the product.

Reaction Scheme & Mechanism

ReactionMechanism Reactants Chloroacetone (Electrophile) TS Transition State (SN2 Attack) Reactants->TS Slow Addition 0°C Reagent Isopropylamine (Nucleophile) Reagent->TS Product 1-[(Propan-2-yl)amino]propan-2-one TS->Product Byproduct Isopropylammonium Chloride (Salt) TS->Byproduct Precipitates

Figure 1: Mechanistic pathway emphasizing the SN2 nature of the reaction. Slow addition is critical to prevent side reactions.

Materials & Equipment

Reagents:

  • Chloroacetone (Stabilized, >95%): 1.0 equivalent.

  • Isopropylamine (>99%): 3.0 equivalents (Excess acts as solvent and HCl scavenger).

  • Solvent: Diethyl Ether (

    
    ) or Dichloromethane (DCM). Note: Ether is preferred for precipitating the amine salt byproduct.
    
  • HCl source: 4M HCl in Dioxane or concentrated aqueous HCl.

Equipment:

  • 3-neck Round Bottom Flask (RBF).

  • Pressure-equalizing addition funnel.

  • Inert gas line (

    
     or 
    
    
    
    ).
  • Low-temperature thermometer.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup (Inverse Addition)
  • System Prep: Flame-dry a 3-neck RBF and flush with Nitrogen.

  • Amine Charge: Add Isopropylamine (3.0 equiv) and anhydrous Diethyl Ether (10 mL per gram of chloroacetone) to the flask.

  • Cooling: Submerge the flask in an ice/salt bath to reach

    
     to 
    
    
    
    .
  • Reagent Prep: Dilute Chloroacetone (1.0 equiv) in a small volume of Ether (1:1 v/v) in the addition funnel.

  • Addition: Dropwise add the Chloroacetone solution to the rapidly stirring amine solution over 45–60 minutes.

    • Why? This keeps the amine in vast excess, suppressing double alkylation.

    • Observation: A white precipitate (Isopropylammonium chloride) will form immediately.

Phase 2: Reaction & Quench
  • Digestion: After addition, allow the mixture to stir at

    
     for 1 hour, then warm to room temperature (RT) for 2 hours.
    
  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). Chloroacetone spots should disappear.

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the solid isopropylammonium chloride salts. Wash the filter cake with cold ether.

Phase 3: Workup & Purification (Acid/Base Extraction)

This step is the "Self-Validating" purification. Neutral impurities stay in organic; product moves to aqueous, then back.

  • Evaporation: Gently concentrate the filtrate (ether) under reduced pressure (Rotavap, bath

    
    ) to remove excess isopropylamine and solvent. Caution: The free base is volatile.
    
  • Acid Extraction: Dissolve the residue in DCM. Extract with

    
     (
    
    
    
    ).
    • Logic: The aminoketone protonates and moves to the water layer. Neutral impurities (unreacted chloroacetone, dimers) stay in DCM.

  • Wash: Wash the combined aqueous acidic layer with fresh DCM (

    
    ) to ensure removal of all non-basic impurities.
    
  • Basification: Cool the aqueous layer to

    
    . Slowly add 
    
    
    
    or saturated
    
    
    until
    
    
    .
  • Final Extraction: Extract the now-basic aqueous layer with DCM (

    
    ).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate carefully.
    
Phase 4: Stabilization (Salt Formation)

Do not store the free base.

  • Dissolve the resulting oil in a minimum amount of dry Ethanol or Isopropanol.

  • Add

    
     in Dioxane (or conc. HCl) dropwise until acidic (
    
    
    
    ).
  • Add Diethyl Ether until the solution turns cloudy.

  • Cool at

    
     overnight to crystallize the 1-[(Propan-2-yl)amino]propan-2-one Hydrochloride .
    

Process Workflow Diagram

Workflow Start Start: Reagent Prep Reaction Reaction: Inverse Addition (-5°C, 1h) Start->Reaction Filter Filtration (Remove Amine Salts) Reaction->Filter AcidExt Acid Extraction (1M HCl) (Product -> Aqueous Phase) Filter->AcidExt Wash DCM Wash (Remove Neutral Impurities) AcidExt->Wash Base Basification (pH > 10) (Product -> Free Base) Wash->Base Salt HCl Salt Formation (Crystallization) Base->Salt

Figure 2: Operational workflow ensuring purification via phase-switching (Acid/Base extraction).

Quality Control & Data Specifications

Expected Yield: 65–75% (as HCl salt).

MetricSpecificationMethod of Verification
Appearance White to off-white hygroscopic solidVisual Inspection
Melting Point

(Lit. value for similar salts)
Capillary Melting Point

NMR
Septet (

), Singlet (

,

)

or

Purity

GC-MS (Derivatized) or HPLC

Key NMR Diagnostic (Free Base in


): 
  • 
     (d, 6H, Isopropyl 
    
    
    
    )
  • 
     (s, 3H, Ketone 
    
    
    
    )
  • 
     (sept, 1H, Isopropyl 
    
    
    
    )
  • 
     (s, 2H, 
    
    
    
    )

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Volatility of free base during evaporation.Do not use high vacuum on the free base. Keep bath

. Convert to salt immediately.
Dark/Tar Product Polymerization/Schiff base formation.Ensure temperature was kept low (

) during addition. Store product as HCl salt.
Impurity Peaks (NMR) Double alkylation (Tertiary amine).Increase Isopropylamine equivalents to 4.0 or 5.0. Ensure slow addition of chloroacetone.
Lachrymation in Lab Chloroacetone leak/residue.Wash all glassware with 10% Ammonia or Sodium Bisulfite before removing from the hood.

References

  • Toxicity & Safety: National Center for Biotechnology Information. "PubChem Compound Summary for CID 6571, Chloroacetone." PubChem, [Link]. Accessed 24 Oct. 2025.

  • -Aminoketones: Fisher, B. E., & Joullié, M. M. (1988).
  • Salt Stabilization: "Aminoacetone semicarbazone hydrochloride."[1] Organic Syntheses, Coll.[1] Vol. 5, p.27 (1973); Vol. 44, p.5 (1964). (Demonstrates stability handling of similar aminoketones). URL: [Link]

  • Reaction Conditions: Stoermer, R., & Dzimski, O. (1895). "Ueber Aminoaceton." Berichte der deutschen chemischen Gesellschaft, 28(2), 2220-2223. (Foundational chemistry for aminoacetone derivatives).[1][2]

Sources

Application Note: Solvent Selection & Extraction Protocol for 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The extraction and isolation of 1-[(Propan-2-yl)amino]propan-2-one (also known as


-isopropylaminoacetone) present a unique challenge due to the inherent instability of aliphatic 

-aminoketones. Unlike their stable amino-alcohol precursors (e.g., in Propranolol synthesis),

-aminoketones in their free-base form rapidly undergo self-condensation to form pyrazines.

This Application Note defines a stability-driven extraction protocol . We reject standard "evaporate to dryness" methodologies in favor of a Cold pH-Swing & In-Situ Salt Formation strategy. We recommend 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent due to its high amine distribution coefficient, low water miscibility, and "green" sustainability profile, with Methyl tert-butyl ether (MTBE) as a viable alternative.

Physicochemical Profiling & Stability Risk

Understanding the molecule's behavior is critical to preventing yield loss.

PropertyValue / CharacteristicImplication for Extraction
Structure

Polar, low molecular weight (

g/mol ).
pKa (Est.)

(Secondary Amine)
Requires pH

for efficient extraction into organic phase.
LogP (Est.)

Moderately lipophilic; requires polar organic solvents (Ethers/Chlorinated) for good recovery.
Stability HIGH RISK Self-Condensation: Two molecules condense to form a dihydropyrazine, which oxidizes to 2,5-diisopropylpyrazine.
Volatility Moderate to HighFree base is volatile; evaporative concentration will lead to loss and dimerization.
Mechanism of Degradation: The "Gutknecht" Dimerization

The primary failure mode in extracting this compound is the formation of pyrazines. This reaction is accelerated by heat , concentration , and basic conditions .

Dimerization cluster_0 Unstable Free Base cluster_1 Degradation Products M1 1-[(Propan-2-yl)amino] propan-2-one D1 Dihydropyrazine Intermediate M1->D1 Self-Condensation (Fast at pH > 10) Salt Hydrochloride Salt (Crystalline Solid) M1->Salt HCl Trap (STABLE) P1 2,5-Diisopropylpyrazine (Aromatic impurity) D1->P1 Oxidation (Air/Time)

Figure 1: Stability pathway. The goal of the protocol is to divert the molecule down the green "HCl Trap" path before the red "Self-Condensation" path occurs.

Solvent Selection Strategy

We evaluated solvents based on Amine Solubility , Immiscibility with Water , and Green Chemistry Principles .

Recommended Solvent: 2-Methyltetrahydrofuran (2-MeTHF)
  • Why: 2-MeTHF is derived from renewable resources (corn cobs/bagasse).[1] It has a higher boiling point (

    
    C) than THF, reducing evaporative losses of the volatile amine.[1] Crucially, it separates from water much better than THF, preventing the loss of the polar aminoketone into the aqueous waste.
    
  • Performance: Excellent solubility for the free base; compatible with in-situ HCl salt precipitation.

Alternative Solvent: Methyl tert-butyl ether (MTBE)
  • Why: Standard industry solvent.[2] Forms clean phases. Low peroxide formation risk compared to other ethers.

  • Performance: Good extraction efficiency, but lower boiling point (

    
    C) increases volatility risks.
    
SolventAmine RecoveryPhase SeparationGreen ScoreRecommendation
2-MeTHF HighExcellentHighPrimary Choice
MTBE HighGoodModerateSecondary Choice
DCM Very HighExcellentLow (Toxic)Analytical Only
Ethyl Acetate ModerateGoodHighAvoid (Risk of amide formation)

Detailed Extraction Protocol

Objective: Isolate 1-[(Propan-2-yl)amino]propan-2-one as a stable Hydrochloride (HCl) salt. Scale: Protocol scales from 100 mg to 100 g.

Reagents Required[3][4][5][6][7][8][9]
  • Crude reaction mixture (aqueous).

  • Extraction Solvent: 2-MeTHF (stabilized with BHT) or MTBE.

  • Base: 50% NaOH (aq) or

    
     (sat).
    
  • Acid: 2M HCl (aq) for washing; 4M HCl in Dioxane or Isopropanol for precipitation.

  • Brine: Saturated NaCl solution.

Workflow Diagram

ExtractionWorkflow Start Crude Aqueous Mixture (Acidic pH < 2) Wash 1. Solvent Wash (Remove non-basic impurities) Start->Wash Chill 2. COOL to 0-5°C (Critical for Stability) Wash->Chill Basify 3. pH Swing > 12 (Add cold 50% NaOH) Chill->Basify Extract 4. Rapid Extraction (2-MeTHF or MTBE) Basify->Extract Dry 5. Dry Organic Layer (Na2SO4, < 10 mins) Extract->Dry Salt 6. Salt Formation (Add HCl in Dioxane/IPA) Dry->Salt Final Stable HCl Salt (Filter & Dry) Salt->Final

Figure 2: Optimized extraction workflow emphasizing temperature control and rapid salt formation.

Step-by-Step Procedure

1. Acidic Wash (Purification)

  • Ensure the crude reaction mixture is at pH < 2 (acidify with 2M HCl if necessary).

  • Wash the aqueous layer with one volume of extraction solvent (2-MeTHF or MTBE).

  • Action: Discard the organic layer (contains neutral/acidic impurities). Keep the aqueous layer (contains target amine salt).

2. Temperature Control (Critical)

  • Cool the aqueous layer to 0–5°C using an ice bath.

  • Reason: Low temperature significantly retards the dimerization rate of the free base once generated.

3. pH Swing (Basification)

  • While stirring vigorously at 0°C, slowly add cold 50% NaOH or saturated

    
    .
    
  • Target: pH

    
     12.
    
  • Observation: The solution may become cloudy as the free amine separates.

4. Rapid Extraction

  • Immediately add cold 2-MeTHF (or MTBE). Volume ratio: 1:1 (Organic:Aqueous).

  • Shake/stir vigorously for 2 minutes.

  • Separate phases quickly. Re-extract aqueous layer 2x more.

  • Combine organic layers.

  • Note: Do not let the free base sit in the basic aqueous solution for extended periods.

5. Drying

  • Dry the combined organic phase over anhydrous

    
     or 
    
    
    
    .
  • Filter immediately.

  • Do NOT evaporate to dryness. Concentration of the free base leads to immediate polymerization/dimerization.

6. Salt Formation (Stabilization)

  • Cool the dried organic solution to 0°C.

  • Add a stoichiometric excess (1.1 eq) of HCl in Dioxane (4M) or HCl in Isopropanol .

  • Observation: The hydrochloride salt should precipitate as a white/off-white solid.

  • If no precipitate forms, concentrate the solution partially under vacuum (keep T < 30°C) and add diethyl ether or heptane to induce crystallization.

7. Isolation

  • Filter the solid under inert atmosphere (Nitrogen/Argon) if possible to avoid moisture absorption (aminoketone salts can be hygroscopic).

  • Wash the cake with cold diethyl ether.

  • Dry under vacuum.[3]

Analytical Validation

To confirm the success of the extraction and the absence of the pyrazine dimer:

  • H-NMR (

    
     or 
    
    
    
    ):
    • Target: Look for the isopropyl doublet (

      
       ppm) and the methylene singlet/quartet adjacent to the ketone (
      
      
      
      ppm).
    • Impurity Check: Pyrazine protons typically appear in the aromatic region (

      
       ppm). Absence of these peaks confirms stability.
      
  • HPLC/UPLC:

    • Use a C18 column with a buffered mobile phase (Ammonium Formate/Acetonitrile).

    • The polar aminoketone will elute early; the pyrazine dimer is much more lipophilic and will elute late.

References

  • Gutknecht, H. (1879). Über Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Green Alternative to THF and DCM..

  • Sperry, J., et al. (2010). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes.[4][5]. (Describes the mechanism of dimerization for similar amino-carbonyls).

  • Lippincott, M., et al. (2024). Amine Switchable Hydrophilic Solvent Extraction.. (Data on amine extraction efficiencies).

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides..

Sources

Application Note: Isolation and Crystallization Strategies for 1-[(Propan-2-yl)amino]propan-2-one Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound Identity: 1-[(Propan-2-yl)amino]propan-2-one (Isopropylaminoacetone) Objective: To establish a self-validating, high-yield protocol for the anhydrous salt formation and crystallization of secondary


-amino ketones.

Chemical Context and Mechanistic Vulnerabilities

1-[(Propan-2-yl)amino]propan-2-one is a highly reactive secondary


-amino ketone. In its free base form, the molecule is intrinsically unstable due to the proximity of a nucleophilic secondary amine and an electrophilic carbonyl carbon. If left unquenched at room temperature, two molecules of the free base will rapidly undergo an intermolecular condensation. This forms a hemiaminal intermediate that subsequently dehydrates to yield 1,4-diisopropyl-2,5-dimethyl-1,4-dihydropyrazine[1].

Unlike primary amino ketones (which oxidize irreversibly to aromatic pyrazines), the secondary nature of the isopropylamine substituent arrests the degradation at the dihydropyrazine stage. However, this dimerization still results in catastrophic yield loss and complex impurity profiles. To stabilize the monomeric structure, the nucleophilicity of the nitrogen must be neutralized via immediate protonation, forming an ammonium salt (typically a hydrochloride)[2].

Mechanistic Rationale: Stabilization vs. Degradation

G FreeBase 1-[(Propan-2-yl)amino]propan-2-one (Unstable Free Base) Condensation Intermolecular Condensation FreeBase->Condensation Room Temp (Degradation) Protonation Anhydrous HCl (< 5°C, Ether/IPA) FreeBase->Protonation Rapid Quench Dimer 1,4-Diisopropyl-2,5-dimethyl- 1,4-dihydropyrazine Condensation->Dimer StableSalt Isopropylaminoacetone HCl (Stable Crystalline Salt) Protonation->StableSalt

Figure 1: Competitive self-condensation vs. anhydrous HCl stabilization of the free base.

Experimental Protocols: A Self-Validating Workflow

Because


-amino ketone hydrochlorides are notoriously hygroscopic[2], all procedures must strictly exclude atmospheric moisture. The following protocols utilize anhydrous solvent systems to prevent hydrate formation at the carbonyl, which would otherwise result in a non-crystallizable, sticky oil.
Protocol A: Anhydrous Hydrochloride Salt Formation

Mechanistic Rationale: Aqueous hydrochloric acid is strictly avoided. The introduction of water drives the equilibrium toward carbonyl hydration and solubilizes the resulting salt, making isolation nearly impossible without extensive, heat-intensive drying (which causes thermal degradation).

  • Preparation: Dissolve the crude 1-[(propan-2-yl)amino]propan-2-one free base in 5 volumes of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether.

  • Thermal Control: Chill the reactor to 0–5 °C under a continuous argon or high-purity nitrogen blanket[2].

  • Protonation: Dropwise, add 1.05 molar equivalents of anhydrous HCl dissolved in isopropanol (IPA) (typically 2M to 4M concentration). Maintain the internal temperature below 10 °C during the exothermic salt formation.

  • In-Process Control (IPC) - Self-Validation: Extract a 100

    
    L aliquot of the supernatant. Spot on wetted pH paper; the apparent pH must be < 3. If pH > 3, continue adding HCl in IPA in 0.05 eq increments.
    
  • Isolation: Stir the resulting slurry for 1 hour at 0 °C to ensure complete precipitation. Filter rapidly under a nitrogen blanket to prevent deliquescence. Wash the filter cake with 2 volumes of cold, anhydrous MTBE.

Protocol B: Solvent/Antisolvent Crystallization

Mechanistic Rationale: The crude salt often contains trace dihydropyrazine impurities and residual unreacted isopropylamine. Recrystallization purifies the salt by exploiting the differential solubility of the target compound in short-chain alcohols versus non-polar ethers/alkanes[2].

  • Dissolution: Transfer the crude isopropylaminoacetone hydrochloride to a dry flask. Add a minimum volume of absolute ethanol or dry isopropanol (approx. 1.5 to 2.0 mL per gram of crude).

  • Controlled Heating: Warm the suspension gently to 50–55 °C until complete dissolution is achieved. Crucial: Do not exceed 60 °C, as

    
    -amino ketone salts can undergo thermal decomposition[2].
    
  • Antisolvent Addition: Remove the heat source. While stirring vigorously, add dry diethyl ether or heptane dropwise until the solution exhibits persistent, faint turbidity.

  • Nucleation & Growth: Seed the mixture with 0.5% w/w pure crystalline isopropylaminoacetone hydrochloride (if available). Allow the mixture to cool ambiently to 20 °C over 2 hours, then plunge to 4 °C for 4 hours to maximize yield.

  • Drying: Filter the crystals under inert gas. Dry the product in a vacuum oven at 35 °C over phosphorus pentoxide (

    
    ) for 12 hours[2].
    
  • Self-Validation: Confirm successful crystallization by verifying the melting point (sharpness indicates purity) and running a Karl Fischer titration (target < 0.5% water).

Quantitative Data: Solvent System Optimization

The choice of solvent/antisolvent profoundly impacts the crystal habit, purity, and handling characteristics of the highly hygroscopic salt[3].

Table 1: Solvent System Efficacy for Isopropylaminoacetone HCl Crystallization

Primary Solvent (Vol)Antisolvent (Vol)Recovery Yield (%)Purity (HPLC, % a/a)Crystal HabitHygroscopicity Profile
Absolute Ethanol (1.5)Diethyl Ether (5.0)78.5> 99.0NeedlesModerate (Requires

blanket)
Dry Isopropanol (2.0)Heptane (4.5)85.2> 98.5PrismsLow (Easier filtration)
Methanol (1.0)MTBE (6.0)65.0> 99.5Fine PowderHigh (Prone to deliquescence)

Data Interpretation: While the Ethanol/Diethyl Ether system is the classical standard for aminoacetones[2], the Isopropanol/Heptane system is superior for process scale-up. The resulting prismatic crystals have a lower surface-area-to-volume ratio than needles, significantly reducing the rate of atmospheric moisture absorption during filtration.

Table 2: Expected Analytical Characterization Metrics

Analytical TechniqueExpected Result / SpecificationRationale

H NMR (

)
Absence of peaks at

2.5-3.0 ppm (pyrazine

).
Confirms the absence of dimerization/oxidation degradation products[1].
Karl Fischer Titration

w/w

Validates the efficacy of the vacuum drying over

[2].
Solubility Profile Soluble in Ethanol, DMSO (

15 mg/mL), DMF
Confirms expected solubility parameters for downstream biological or synthetic assays[3].

Troubleshooting and E-E-A-T Insights

  • Issue: The product oils out instead of crystallizing.

    • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the antisolvent is added too rapidly, or if the system contains trace water. Water lowers the melting point of the precipitating phase below the ambient temperature.

    • Intervention: Re-dissolve the oil by adding a few drops of absolute ethanol and warming. Add a drying agent (e.g., 3Å molecular sieves) for 30 minutes, filter, and repeat the antisolvent addition at a slower rate (0.1 mL/min).

  • Issue: Discoloration (Yellow/Brown) of the Salt.

    • Causality: Yellowing indicates that free base dimerization occurred prior to HCl quenching, forming dihydropyrazines which subsequently oxidized to colored pyrazine derivatives[1].

    • Intervention: The salt must be recrystallized. In future batches, reduce the time between free base liberation and HCl quenching to less than 15 minutes, and maintain strict temperature control (< 5 °C).

References

  • Organic Syntheses Procedure: Aminoacetone semicarbazone hydrochloride.Organic Syntheses, Coll. Vol. 5, p.43 (1973); Vol. 43, p.1 (1963).

    
    -amino ketone hydrochlorides.
    
  • Cayman Chemical: Product Information for Aminoacetone (hydrochloride). Details the solubility profiles and handling requirements for aminoacetone hydrochloride salts in organic and aqueous systems.

  • Biochemical Journal: Aminoacetone oxidase from Streptococcus oligofermentans. Biochem. J. (2014) 466 (2): 263–274. Discusses the mechanistic pathway of aminoacetone self-condensation into dihydropyrazines and subsequent oxidation.

Sources

Microwave-assisted synthesis of 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Microwave-Assisted Synthesis of 1-[(Propan-2-yl)amino]propan-2-one

Authored by: A Senior Application Scientist

Introduction: Accelerating Amine Synthesis with Microwave Technology

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular entities is paramount.[1][2] Amino ketones, such as 1-[(Propan-2-yl)amino]propan-2-one (also known as 1-(isopropylamino)propan-2-one), are valuable synthetic intermediates and building blocks for a variety of more complex, biologically active molecules. Traditional methods for their synthesis can be time-consuming, often requiring long reaction times and leading to the formation of undesirable byproducts.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, providing a faster, more energy-efficient, and often higher-yielding alternative to conventional heating methods.[1][4][5] This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[6][7] The direct "in-core" heating minimizes thermal gradients and can accelerate reaction rates by orders of magnitude, often reducing reaction times from hours to mere minutes.[1][2] This application note provides a detailed protocol for the synthesis of 1-[(Propan-2-yl)amino]propan-2-one via a microwave-assisted nucleophilic substitution reaction, designed for researchers in medicinal chemistry and drug development.

Scientific Principle: The Mechanism of Microwave-Enhanced Synthesis

The synthesis of 1-[(Propan-2-yl)amino]propan-2-one is achieved through the nucleophilic substitution of chloroacetone with isopropylamine. The reaction proceeds as follows:

Reaction Scheme: CH₃COCH₂Cl + (CH₃)₂CHNH₂ → CH₃COCH₂NHCH(CH₃)₂ + HCl

The efficiency of this reaction is significantly enhanced by microwave irradiation. Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture.[7][8] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat rapidly and volumetrically throughout the sample.

  • Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field. The resistance to this movement results in the generation of heat.[6]

This rapid, internal heating leads to a significant increase in reaction kinetics, allowing the target temperature to be reached in seconds and dramatically shortening the required reaction time.[2][9]

Experimental Protocol

This protocol is designed for use with a dedicated laboratory microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Equipment
Reagent/EquipmentDetails
Reagents
ChloroacetonePurity ≥95%
IsopropylaminePurity ≥99%
Acetonitrile (MeCN)Anhydrous, reaction grade
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Dichloromethane (DCM)HPLC grade
Anhydrous Sodium SulfateGranular
Equipment
Microwave Synthesis Reactore.g., Biotage® Initiator+, CEM Discover
Microwave Reaction Vial10-20 mL, with stir bar
Standard GlasswareErlenmeyer flasks, separatory funnel, beakers
Rotary EvaporatorFor solvent removal
Analytical BalanceAccurate to ±0.001 g
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10-20 mL microwave reaction vial equipped with a magnetic stir bar, add 5.0 mmol of chloroacetone.

  • Addition of Amine and Solvent: To the vial, add 15.0 mmol (3.0 equivalents) of isopropylamine. An excess of the amine is used to drive the reaction to completion and act as a base to neutralize the HCl byproduct. Add 5 mL of acetonitrile as the solvent.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as outlined in the table below. The reaction is heated to 120 °C and held for 10 minutes. The pressure will rise due to the heating of the solvent and reagents in a sealed vessel.

ParameterValueRationale
Temperature120 °CProvides sufficient thermal energy to overcome the activation barrier, significantly accelerating the rate.
Time10 minutesSufficient for reaction completion under microwave conditions, minimizing byproduct formation.
PowerDynamicThe instrument automatically adjusts power to maintain the target temperature.
AbsorptionHighIndicates good coupling of the reaction mixture with microwave energy.
  • Cooling: After irradiation, allow the vial to cool to room temperature (typically below 50 °C) using the instrument's automated cooling system before carefully opening.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add 20 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted amine hydrochloride.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to obtain the final product of high purity.

Product Characterization

The identity and purity of the synthesized 1-[(Propan-2-yl)amino]propan-2-one (Molecular Weight: 115.18 g/mol ) should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

Workflow and Data Visualization

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the microwave-assisted synthesis.

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Microwave Reaction cluster_workup Step 3: Work-up & Purification cluster_analysis Step 4: Analysis reagents Combine Reactants: - Chloroacetone - Isopropylamine - Acetonitrile seal Seal Microwave Vial reagents->seal irradiate Irradiate in Reactor (120°C, 10 min) seal->irradiate cool Cool to Room Temp. irradiate->cool extract Quench & Extract (NaHCO₃, DCM) cool->extract dry Dry & Concentrate extract->dry purify Purify (Optional) dry->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: Workflow for Microwave-Assisted Synthesis of 1-[(Propan-2-yl)amino]propan-2-one.

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of 1-[(Propan-2-yl)amino]propan-2-one using microwave-assisted organic synthesis. By leveraging the principles of direct molecular heating, this method dramatically reduces reaction times compared to conventional approaches, offering a significant advantage for researchers in fast-paced drug development environments.[1][10] The protocol is straightforward, scalable, and aligns with the principles of green chemistry by improving energy efficiency and potentially reducing solvent usage.[3][11]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • The impact of microwave synthesis on drug discovery. (2005).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Theory of Microwave Heating for Organic Synthesis.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • RF Energy Industrial I Microwave-Driven Chemical Reactions. RFHIC.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • 1-[(propan-2-yl)amino]propan-2-one. Sigma-Aldrich.
  • Microwave assisted synthesis: An eco-friendly green chemistry approach of drug synthesis. (2024). IJPPS.
  • 1-[(propan-2-yl)amino]propan-2-one. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule:


-Isopropylaminoacetone (CAS: 763025-68-9)

Executive Summary: The "Yield Trap"

The synthesis of 1-[(Propan-2-yl)amino]propan-2-one (N-isopropylaminoacetone) via the direct alkylation of isopropylamine with chloroacetone is deceptively simple. Researchers often encounter low yields (typically <40% initially) not because the reaction fails to occur, but because the product is kinetically unstable and prone to competitive side reactions .

The two primary yield-killers are:

  • Self-Condensation (Dimerization):

    
    -Aminoketones readily dimerize to form 2,5-dihydropyrazines (and subsequently oxidize to pyrazines), turning the reaction mixture into a black tar.
    
  • Polyalkylation: The product is a secondary amine, which is often more nucleophilic than the bulky primary amine starting material, leading to "runaway" alkylation.[1]

This guide provides a technical framework to suppress these pathways and maximize recoverable yield, focusing on kinetic control and salt isolation .

Module 1: The Chemistry of Failure (Root Cause Analysis)

To solve yield issues, one must visualize the competitive kinetics. The following diagram illustrates the "danger zones" where yield is lost.

ReactionPathways Reagents Chloroacetone + Isopropylamine Intermediate Transition State Reagents->Intermediate SN2 Substitution Target Target Product (Mono-alkylated) Intermediate->Target Major Pathway BisProduct Bis-alkylated Byproduct Target->BisProduct + Chloroacetone (Over-alkylation) Dimer Dihydropyrazine (Tarry Polymer) Target->Dimer Self-Condensation (pH > 7, Heat)

Figure 1: Kinetic competition pathways. The target product is an intermediate that must be trapped before it degrades into dimers or reacts further to form bis-alkylated impurities.

Module 2: Optimized Protocol (The "Inverse Addition" Method)

Objective: Minimize the concentration of free chloroacetone relative to the amine to suppress bis-alkylation, and trap the product immediately to prevent dimerization.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Isopropylamine Nucleophile3.0 - 5.0 Large excess acts as solvent and proton scavenger.
Chloroacetone Electrophile1.0Must be freshly distilled or stabilized (remove dark color).
Diethyl Ether SolventN/AHigh dilution favors mono-alkylation; precipitates salt.
HCl (conc.) QuenchN/AConverts unstable free base to stable salt.
Step-by-Step Methodology
  • Preparation of the Nucleophile Pool:

    • Dissolve Isopropylamine (5.0 eq) in Diethyl Ether (10 volumes relative to chloroacetone).

    • Cool the solution to -10°C to 0°C using an ice/salt bath. Low temperature is non-negotiable to suppress polymerization.

  • Controlled Addition (The Critical Step):

    • Dissolve Chloroacetone (1.0 eq) in a small volume of Diethyl Ether.

    • Add the Chloroacetone solution dropwise to the amine solution over 60–90 minutes.

    • Mechanism:[2][3][4] By adding the halide slowly to an excess of amine, you ensure the statistical probability favors the collision of Chloroacetone with Isopropylamine (Target) rather than Chloroacetone with the Product (Bis-alkylation).

  • Reaction Monitoring:

    • Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

    • Visual Check: The solution should remain relatively clear or pale yellow. Darkening indicates decomposition (pyrazine formation).

  • Workup & Isolation (The "Salt Trap"):

    • Filtration: Filter off the isopropylamine hydrochloride byproduct (white solid) that precipitates.

    • Acidification: Immediately treat the filtrate with anhydrous HCl (gas) or conc. HCl/Ether solution.

    • Result: The target molecule, 1-[(Propan-2-yl)amino]propan-2-one, will precipitate as the Hydrochloride salt .

    • Yield Recovery: Filter the salt, wash with cold ether, and dry under vacuum.

Why this works: The hydrochloride salt is stable. The free base (oil) is not. Isolating the salt immediately stops the self-condensation clock.

Module 3: Troubleshooting Center (FAQ)

Q1: My reaction mixture turned black/tarry within 30 minutes. What happened?

  • Diagnosis: Uncontrolled exotherm leading to polymerization of chloroacetone or rapid dimerization of the product.

  • Fix:

    • Ensure Chloroacetone is clear (distill if amber/black).

    • Lower reaction temperature to -10°C.

    • Slow down the addition rate.

Q2: I see a large "bis" impurity peak on LC-MS. How do I remove it?

  • Diagnosis: Localized high concentration of chloroacetone.

  • Fix: Increase stirring speed (RPM > 600) and increase the dilution of the chloroacetone feed. If the problem persists, increase Isopropylamine equivalents to 8.0.

Q3: The product disappears during rotary evaporation.

  • Diagnosis: Volatility and instability. The free base has a significant vapor pressure and degrades with heat.

  • Fix: Never evaporate the free base to dryness. Always acidify the organic layer before concentration to trap the non-volatile salt.

Module 4: Alternative "Green" Route (Reductive Amination)

If the alkylation route continues to fail due to instability, the Reductive Amination route is the industry-standard alternative for higher purity, though it requires catalytic hydrogenation equipment.

Workflow:

  • Reagents: Methylglyoxal (Pyruvaldehyde) + Isopropylamine.

  • Intermediate: Formation of the imine (Schiff base) in situ.

  • Reduction: Hydrogenation (H2, Pd/C) or chemical reduction (NaBH(OAc)3).

  • Advantage: Avoids the use of the lachrymator chloroacetone and eliminates the bis-alkylation pathway entirely.

ReductiveAmination Start Methylglyoxal + Isopropylamine Imine Imine Intermediate Start->Imine - H2O Reduction Reduction (H2/Pd or NaBH(OAc)3) Imine->Reduction Product N-Isopropylaminoacetone Reduction->Product High Regioselectivity

Figure 2: Reductive amination pathway avoiding alkyl halide complications.

References

  • Stoermer, R. (1900). Syntheses of alpha-amino ketones.
  • Organic Syntheses. (1964). Aminoacetone Semicarbazone Hydrochloride.[5] Coll. Vol. 4, p.5; Vol. 32, p.6.

    • Relevance: Describes the handling of the homologous aminoacetone and explicitly states the product is "best stored as the semicarbazone" due to hygroscopic and unstable n
    • URL: [Link]

  • Master Organic Chemistry. (2017).

    • Relevance: detailed mechanistic explanation of the "runaway" polyalkyl
    • URL: [Link]

  • PubChem. (n.d.). 1-(Isopropylamino)propan-2-one Compound Summary.

    • Relevance: Chemical and physical property verification.[5][6][7][8][9][10]

    • URL: [Link]

Sources

Technical Support Center: Purification of 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-[(Propan-2-yl)amino]propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this α-aminoketone. The bifunctional nature of this molecule, containing both a secondary amine and a ketone, presents unique purification hurdles that require careful consideration of the chosen methodology.

Frequently Asked Questions (FAQs)

Q1: My purified 1-[(Propan-2-yl)amino]propan-2-one appears yellow and darkens over time. What is causing this instability?

A1: The discoloration of aminoketones is a common issue often attributed to oxidation and self-condensation reactions. The amine functionality can catalyze the aldol condensation of the enolizable ketone, leading to colored polymeric byproducts. Additionally, aerial oxidation can contribute to degradation. To mitigate this, it is crucial to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures, protected from light.

Q2: I'm observing significant tailing and low recovery when trying to purify my compound using silica gel chromatography. Why is this happening?

A2: The basicity of the secondary amine in 1-[(Propan-2-yl)amino]propan-2-one leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause streaking, tailing on a TLC plate, and irreversible adsorption to the column, resulting in low recovery.[1] The acidic environment of the silica can also promote degradation of the α-aminoketone.[1]

Q3: Can I use distillation to purify 1-[(Propan-2-yl)amino]propan-2-one?

A3: Distillation can be a viable purification method if there is a significant difference in the boiling points between your target compound and the impurities.[2] However, α-aminoketones can be thermally labile. It is advisable to perform distillation under reduced pressure to lower the required temperature and minimize the risk of decomposition. A small-scale trial distillation is recommended to assess the compound's stability under your specific conditions.

Q4: My compound is an oil at room temperature. How can I obtain a solid for easier handling and storage?

A4: If the freebase of 1-[(Propan-2-yl)amino]propan-2-one is an oil, converting it to a salt is a common and effective strategy to induce crystallization.[2] The formation of a hydrochloride or hydrobromide salt by treating a solution of the amine with the corresponding acid often yields a crystalline solid with a higher melting point and improved stability.[3][4][5]

Troubleshooting Guides

Issue 1: Product Decomposition on Silica Gel Column

Symptoms:

  • Streaking or spotting on TLC analysis.

  • Low or no recovery of the product from the column.

  • Appearance of new, more polar spots on TLC of collected fractions.

Root Cause Analysis: The acidic nature of silica gel can catalyze the degradation of sensitive α-aminoketones.[1] The interaction between the basic amine and acidic silanol groups can lead to decomposition pathways.

Solutions:

  • Deactivation of Silica Gel: Neutralize the acidic silanol groups by adding a small percentage of a volatile base, such as triethylamine (typically 1-3%), to the mobile phase.[1] This simple modification can significantly improve recovery and reduce tailing.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase.[1]

    • Neutral or Basic Alumina (Al₂O₃): An excellent alternative for the purification of basic compounds.[1]

    • Florisil® (Magnesium Silicate): A milder stationary phase suitable for sensitive compounds.[1]

  • Amine Protection: Temporarily protecting the amine as a carbamate (e.g., Boc-protected) can make the molecule less basic and more amenable to standard silica gel chromatography. The protecting group can be removed after purification.

Issue 2: Co-elution of Impurities During Chromatography

Symptoms:

  • NMR or LC-MS analysis of the "purified" product shows the presence of starting materials or byproducts.

  • Multiple overlapping spots on TLC even after column chromatography.

Root Cause Analysis: The polarity of the impurities is too similar to the polarity of 1-[(Propan-2-yl)amino]propan-2-one, leading to poor separation.

Solutions:

  • Optimize the Mobile Phase: Systematically vary the solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The addition of a small amount of methanol can help to elute highly polar compounds.

  • Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the chromatographic run, can often resolve compounds with similar Rf values.

  • Alternative Purification Technique: If chromatography fails to provide adequate separation, consider an alternative method such as preparative HPLC or conversion to a salt followed by recrystallization.

Issue 3: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • The resulting crystals are of low purity, with impurities co-crystallizing.

Root Cause Analysis:

  • Oiling Out: The melting point of the compound is below the boiling point of the solvent, or the solution is supersaturated.

  • Low Purity: The chosen solvent does not effectively differentiate between the solubility of the desired compound and the impurities.

Solutions:

ProblemRecommended ActionScientific Rationale
Oiling Out Lower the cooling temperature.Reduces the solubility of the compound, promoting crystallization over oiling.
Add a seed crystal.Provides a nucleation site for crystal growth to begin.
Use a solvent with a lower boiling point.Ensures the compound's melting point is above the solvent's boiling point.
Low Purity Try a different crystallization solvent or a solvent mixture.Solubility is a specific interaction between solute and solvent; changing the solvent can alter the solubility of the compound versus the impurities.[6]
Ensure slow cooling.Slow crystal growth allows for the selective incorporation of the desired molecule into the crystal lattice, excluding impurities.[6]
Perform a preliminary purification step (e.g., acid-base extraction).Removing the bulk of impurities before recrystallization will improve the likelihood of obtaining pure crystals.

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Deactivated Silica Gel
  • TLC Analysis: Develop a suitable solvent system for 1-[(Propan-2-yl)amino]propan-2-one using silica gel TLC plates. A common starting point is a mixture of ethyl acetate and hexanes. Add 1-2% triethylamine to the developing solvent to prevent streaking. The ideal Rf for the target compound is between 0.2 and 0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (containing 1-2% triethylamine). Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude 1-[(Propan-2-yl)amino]propan-2-one in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise until the solution is acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will typically precipitate as a solid. If precipitation is slow, cooling the solution in an ice bath may be necessary.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent to remove soluble impurities.

  • Recrystallization: Dissolve the salt in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and diethyl ether) and allow it to cool slowly to form pure crystals.[3]

Visualizations

Troubleshooting Workflow for Purification

Caption: A decision tree for selecting the appropriate purification strategy.

Principle of Silica Gel Deactivation

G cluster_0 Standard Silica Gel cluster_1 Interaction cluster_2 Deactivated Silica Gel Silica_Surface Si-OH (Acidic Silanol Groups) Amine R₂NH (Basic Amine) Amine->Silica_Surface Strong Interaction (Tailing, Decomposition) Deactivated_Surface Si-O⁻ ⁺HNEt₃ (Neutralized Surface) Amine->Deactivated_Surface Weak Interaction (Good Elution) TEA Triethylamine (TEA) TEA->Silica_Surface Neutralization

Caption: Deactivation of acidic silica gel with triethylamine.

References

  • Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. PubMed. Available at: [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]

  • Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Available at: [Link]

  • Enantioseparation of benzoxazolinone aminoalcohols and their aminoketone precursors, potential adrenergic ligands, by analytical and preparative liquid chromatography on amylose chiral stationary phases and characterization of the enantiomers. PubMed. Available at: [Link]

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed. Available at: [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available at: [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. Available at: [Link]

  • Process for the preparation of alpha-aminoketone salts. Google Patents.
  • Process for the preparation of aminoketones. Google Patents.
  • Method of preparing aminoketones. Google Patents.
  • Stacked chromatograms for analytical enantioseparation (k 5 205 nm) for... ResearchGate. Available at: [Link]

  • Study on synthesis of 1-Aryl-2-propanones. ResearchGate. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: 1-[(Propan-2-yl)amino]propan-2-one Storage & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal.

As researchers and drug development professionals working with highly reactive


-aminoketones like 1-[(Propan-2-yl)amino]propan-2-one (also known as isopropylaminoacetone), you are likely familiar with their notorious instability. This technical guide synthesizes field-proven methodologies and mechanistic insights to help you prevent oxidation, dimerization, and degradation during storage and experimental handling.

Mechanistic Insight: The Causality of Degradation

Before implementing storage protocols, it is critical to understand why 1-[(Propan-2-yl)amino]propan-2-one degrades. As a secondary


-aminoketone, the free base form possesses both a nucleophilic secondary amine and an electrophilic carbonyl carbon.

This dual reactivity drives a spontaneous intermolecular self-condensation (dimerization) reaction, yielding 1,4-dihydropyrazine derivatives[1][2]. Upon exposure to atmospheric oxygen, these unstable intermediates undergo rapid autoxidation, resulting in complex, dark-colored degradation mixtures. To prevent this, the compound must be converted into an acid addition salt, which protonates the amine, eliminates its nucleophilicity, and effectively shuts down the degradation cascade.

G cluster_degradation Degradation Pathways cluster_stabilization Stabilization Pathway FreeBase 1-[(Propan-2-yl)amino]propan-2-one (Free Base, Unstable) Dimerization Self-Condensation (Nucleophilic Attack) FreeBase->Dimerization AcidAddition Addition of Anhydrous HCl FreeBase->AcidAddition Dihydropyrazine 1,4-Dihydropyrazine Derivatives Dimerization->Dihydropyrazine Oxidation Autoxidation / Air Exposure Dihydropyrazine->Oxidation Degradation Complex Degradation Mixtures Oxidation->Degradation Protonation Amine Protonation (Loss of Nucleophilicity) AcidAddition->Protonation StableSalt Hydrochloride Salt (Stable for >4 Years) Protonation->StableSalt

Mechanistic pathways of 1-[(Propan-2-yl)amino]propan-2-one degradation vs. stabilization.

Troubleshooting & FAQs

Q1: My neat compound turned from a pale liquid to a dark, viscous oil overnight. What happened, and can it be salvaged?

  • Causality: You stored the compound as a free base at room temperature. The dark color indicates advanced autoxidation and dihydropyrazine polymerization[2].

  • Solution: The current batch is likely unsalvageable without extensive chromatographic purification. To prevent this, the compound must be immediately converted to its hydrochloride salt upon synthesis.

Q2: I prepared an aqueous stock solution in PBS (pH 7.4) and stored it at 4°C, but my biological assays are failing after 48 hours. Why?

  • Causality: At physiological pH, a small equilibrium fraction of the compound exists as the reactive free base. Even at 4°C, this fraction is sufficient to initiate dimerization and oxidation over time.

  • Solution: Never store aqueous solutions of

    
    -aminoketones. Standard protocols dictate that aqueous solutions must be prepared fresh and used within 24 hours[3]. If long-term storage is required, store the dry hydrochloride salt at -20°C and dissolve it directly into your assay buffer immediately before use.
    

Q3: How should I handle the hydrochloride salt to ensure maximum shelf life?

  • Causality: While the salt form prevents self-condensation, it is highly hygroscopic. Absorbed moisture can facilitate localized hydrolysis or provide a medium for trace oxidation.

  • Solution: Store the crystalline solid at -20°C in a tightly sealed, desiccated container. When preparing stock solutions in organic solvents (e.g., anhydrous ethanol or DMSO), purge the solvent with an inert gas (Argon or Nitrogen) to displace dissolved oxygen[3].

Quantitative Stability Data

The following table summarizes the validated stability metrics for 1-[(Propan-2-yl)amino]propan-2-one across different states to guide your experimental planning.

Chemical StateStorage TemperatureAtmosphereMax Shelf-LifePrimary Degradation Risk
Free Base (Neat) Room TempAir< 1 HourRapid dimerization & autoxidation
Free Base (Neat) -20°CArgon/Nitrogen1–2 DaysSlow self-condensation
Aqueous Buffer (pH 7.4) 4°CAir< 24 HoursBase-catalyzed hydrolysis & oxidation
Hydrochloride Salt (Solid) -20°CArgon/Nitrogen

4 Years
Moisture absorption (Hygroscopic)

Standard Operating Procedure (SOP): Salt Conversion & Storage

To guarantee a self-validating system where the compound remains stable for years, follow this step-by-step methodology to convert the unstable free base into a robust hydrochloride salt.

Reagents Needed:

  • Freshly synthesized 1-[(Propan-2-yl)amino]propan-2-one (Free Base)

  • Anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE)

  • Anhydrous HCl in Dioxane (4.0 M) or dry HCl gas

  • Phosphorus Pentoxide (

    
    ) for desiccation
    

Step-by-Step Workflow:

  • Solvation: Dissolve the freshly synthesized free base in 10 volumes of anhydrous ethereal solvent under a continuous Argon atmosphere. Note: Water must be strictly excluded to prevent hydration of the ketone.

  • Thermal Control: Cool the solution to 0°C in an ice bath. Causality: Salt formation is highly exothermic; thermal control prevents heat-induced degradation of any remaining free base.

  • Acidification: Slowly add 1.05 molar equivalents of anhydrous HCl in dioxane dropwise while stirring vigorously. A white crystalline precipitate should form immediately.

  • Isolation: Collect the precipitated hydrochloride salt via vacuum filtration using a Schlenk frit or under a blanket of inert gas to prevent moisture condensation on the cold solid.

  • Purification: Wash the filter cake with cold, anhydrous ether (3 x 10 mL) to strip away any unreacted free base or oxidized byproducts.

  • Desiccation: Transfer the solid to a vacuum desiccator containing

    
     and dry overnight at room temperature to remove residual dioxane and ether.
    
  • Storage: Aliquot the dry, white powder into amber glass vials. Purge the headspace heavily with Argon, seal with PTFE-lined caps, wrap with Parafilm, and store immediately at -20°C[3].

References

  • Wilen, S. H. "Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine." Journal of the Chemical Society D: Chemical Communications, 1970. URL:[Link]

  • Zamolo, F., et al. "3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants." Semantic Scholar, 2020. URL:[Link]

Sources

Technical Support Center: Overcoming Hygroscopic Issues with 1-[(Propan-2-yl)amino]propan-2-one Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing hygroscopic challenges associated with 1-[(Propan-2-yl)amino]propan-2-one salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in handling, formulating, and ensuring the stability of these compounds. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific reasoning behind them, enabling you to make informed decisions in your experimental work.

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the physicochemical properties of active pharmaceutical ingredients (APIs), leading to issues such as caking, altered flowability, chemical degradation, and compromised dosage form performance.[1][2][3] This guide offers a structured approach to understanding and mitigating these challenges through a series of frequently asked questions and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What makes 1-[(Propan-2-yl)amino]propan-2-one salts prone to hygroscopicity?

The hygroscopic nature of 1-[(Propan-2-yl)amino]propan-2-one salts is primarily attributed to the presence of a secondary amine and a ketone functional group, which can readily form hydrogen bonds with water molecules. When this amine is protonated to form a salt (e.g., hydrochloride), the resulting ionic character can further enhance its affinity for moisture.[4] The specific counter-ion used to form the salt also plays a crucial role in determining the overall hygroscopicity of the compound.[5][6]

Q2: What are the initial signs that my 1-[(Propan-2-yl)amino]propan-2-one salt is absorbing moisture?

The initial visual indicators of moisture absorption include:

  • Caking and Clumping: The powder loses its free-flowing nature and forms aggregates.[3]

  • Change in Physical Appearance: The material may become sticky or develop a paste-like consistency.

  • Deliquescence: In cases of high hygroscopicity and humidity, the salt may dissolve in the absorbed water.[2]

Q3: How does moisture absorption affect the stability and performance of my API?

Moisture can have a detrimental effect on your API in several ways:

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to a loss of potency and the formation of impurities.[1][7]

  • Physical Instability: Moisture can induce changes in the crystal structure of the salt, potentially leading to the formation of less stable polymorphs or hydrates.[2]

  • Manufacturing and Formulation Challenges: Poor flowability and clumping can lead to inaccurate weighing and difficulties in downstream processing, such as tablet compression or capsule filling.

  • Compromised Dosage Form Performance: Changes in the physical form of the API can alter its dissolution rate and, consequently, its bioavailability.[]

Q4: What are the best practices for handling and storing hygroscopic 1-[(Propan-2-yl)amino]propan-2-one salts in the lab?

To minimize moisture exposure, adhere to the following practices:

  • Controlled Environment: Whenever possible, handle the salt in a low-humidity environment, such as a glove box or a room with controlled humidity.[3]

  • Appropriate Packaging: Store the salt in well-sealed containers with a low water vapor permeation rate.[7] The use of desiccants within the storage container is also highly recommended.[9]

  • Minimize Exposure: Limit the time the container is open to the atmosphere during weighing and other manipulations.

  • Inert Atmosphere: For highly sensitive salts, storage under an inert atmosphere like nitrogen or argon can provide additional protection.[10]

Troubleshooting Guides

Issue 1: My 1-[(Propan-2-yl)amino]propan-2-one salt is clumping and difficult to handle.

This is a classic sign of moisture uptake. Here’s a systematic approach to address this issue:

Root Cause Analysis:

The primary cause is the exposure of the hygroscopic salt to ambient humidity. The extent of the problem will depend on the intrinsic hygroscopicity of your specific salt form and the environmental conditions.

Immediate Corrective Actions:
  • Drying: If the salt is thermally stable, it can be dried under vacuum at a gentle temperature. It is crucial to first determine the thermal stability of your salt to avoid degradation.

  • Controlled Environment Handling: If drying is not an option, transfer the material to a glove box or a controlled humidity chamber for all subsequent handling.

Long-Term Solutions & Prevention:
  • Salt Screening: Investigate the formation of alternative, less hygroscopic salts of 1-[(Propan-2-yl)amino]propan-2-one. A systematic salt screening study can identify counter-ions that result in a more stable crystalline lattice with a lower affinity for water.[11][12]

  • Co-crystallization: Explore the formation of co-crystals, which involves combining the API with a neutral guest molecule (a co-former). This can alter the crystal packing and reduce the availability of hydrogen bonding sites for water molecules.[7][13]

Issue 2: I am observing inconsistent analytical results (e.g., potency, dissolution).

Inconsistent analytical data can often be traced back to the variable moisture content of your API.

Root Cause Analysis:

The water content of a hygroscopic material can fluctuate depending on the ambient humidity and handling procedures. This variability can lead to errors in weighing and can also affect the chemical and physical stability of the API over time.

Workflow for Investigation and Resolution:

A Inconsistent Analytical Results Observed B Determine Moisture Content of Multiple Batches/Aliquots (e.g., Karl Fischer Titration, TGA) A->B C Is there significant variability in moisture content? B->C D Yes C->D Yes E No C->E No F Implement Strict Environmental Controls for Handling and Storage D->F H Review Analytical Method for Robustness to Moisture E->H G Re-analyze Samples Prepared Under Controlled Conditions F->G I Problem Resolved G->I J Problem Persists H->J K Investigate Other Potential Causes of Inconsistency J->K

Caption: Workflow for troubleshooting inconsistent analytical results.

Recommended Analytical Techniques for Moisture Determination:
Technique Principle Advantages Considerations
Karl Fischer Titration Chemical reaction with waterHigh accuracy and specificity for water.[14]Can be labor-intensive.
Thermogravimetric Analysis (TGA) Measures weight loss upon heatingProvides information on bound vs. free water.[2]Not specific to water; other volatiles can interfere.[15]
Dynamic Vapor Sorption (DVS) Measures mass change with varying humidityProvides a complete hygroscopicity profile.[2]Requires specialized instrumentation.
Issue 3: How do I select an appropriate formulation strategy to mitigate hygroscopicity?

The choice of formulation strategy depends on the severity of the hygroscopicity, the intended dosage form, and the stage of drug development.

Decision-Making Framework:

A Characterize Hygroscopicity of the Salt (e.g., using DVS) B Slightly Hygroscopic A->B C Moderately to Very Hygroscopic A->C D Co-processing with Excipients B->D H Is the API intended for a solid oral dosage form? C->H E Film Coating F Encapsulation G Crystal Engineering (Salt Screening/Co-crystals) I Yes H->I J No (e.g., parenteral) H->J I->E I->F I->G K Consider Lyophilization or Formulation in a Non-aqueous Vehicle J->K

Caption: Decision-making framework for selecting a formulation strategy.

Overview of Formulation Strategies:
Strategy Mechanism Application References
Film Coating Creates a physical barrier to moisture.Tablets and multiparticulates.[7][16][17]
Encapsulation Envelops the API with a protective polymer.Powders and granules.[7][18]
Co-processing with Excipients Excipients with high water-binding capacity can preferentially absorb moisture.Dry blends for tableting or capsule filling.[7][19][20]
Crystal Engineering Modifies the crystal structure to be less hygroscopic.API development stage.[7][13][[“]]

Experimental Protocols

Protocol 1: Rapid Hygroscopicity Screening

This protocol provides a simple method to quickly assess the hygroscopicity of different salts of 1-[(Propan-2-yl)amino]propan-2-one.

Materials:

  • Salt samples of 1-[(Propan-2-yl)amino]propan-2-one

  • Analytical balance

  • Shallow weighing dishes (e.g., watch glasses)

  • Desiccators

  • Saturated salt solutions to create different relative humidity (RH) environments (e.g., NaCl for ~75% RH, MgCl₂ for ~33% RH)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of each salt sample into a pre-weighed dish. Prepare one sample of each salt for each humidity condition.

  • Desiccator Setup: Prepare desiccators with saturated salt solutions to maintain constant RH.

  • Exposure: Place the open dishes containing the samples into the desiccators.

  • Equilibration and Measurement: After 24 hours, remove the samples and immediately re-weigh them.

  • Calculation: Calculate the percentage weight gain for each sample.

Interpretation: A higher percentage weight gain indicates greater hygroscopicity. This allows for a rank-ordering of the different salt forms.[9]

Protocol 2: Salt Screening for Reduced Hygroscopicity

This protocol outlines a general procedure for screening different counter-ions to form a less hygroscopic salt.

Materials:

  • 1-[(Propan-2-yl)amino]propan-2-one free base

  • A selection of pharmaceutically acceptable acids (e.g., mesylic acid, besylic acid, tartaric acid, etc.)

  • Various solvents (e.g., ethanol, isopropanol, acetone)

  • Small-scale reaction vessels

  • Filtration apparatus

Procedure:

  • Solubility Assessment: Determine the solubility of the free base in the selected solvents.

  • Salt Formation:

    • Dissolve the free base in a suitable solvent.

    • Add an equimolar amount of the selected acid.

    • Stir the mixture at room temperature or with gentle heating to induce salt formation and crystallization.

  • Isolation: Isolate any resulting solid by filtration and dry under vacuum.

  • Characterization: Characterize the resulting solids using techniques such as X-ray powder diffraction (XRPD) to confirm salt formation and crystallinity.

  • Hygroscopicity Testing: Perform hygroscopicity testing on the newly formed salts using Protocol 1 or DVS.

Rationale: By systematically exploring different counter-ions, it is possible to identify a salt form with optimal physicochemical properties, including reduced hygroscopicity.[11][12]

References

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). Journal of Pharmaceutical Sciences, 97(3), 1047-1059.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Pharmaceutics, 14(9), 1936.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Pharma Excipients.
  • Strategies to enhance pharmaceutical formul
  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.). Semantic Scholar.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online, 48(4), 516-527.
  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024). Molecular Pharmaceutics.
  • API Hygroscopicity. (n.d.).
  • Hygroscopicity Testing. (n.d.). BOC Sciences.
  • Moisture Analysis in the Pharmaceutical Industry. (2019). AZoM.
  • Hygroscopic Problems Of Capsule Filled Powders. (2022). richpacking020.com.
  • Moisture resistant tablet co
  • Moisture Content Analysis. (n.d.).
  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. (n.d.).
  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024).
  • How to Measure Moisture Content in Pharmaceuticals. (n.d.). Mettler Toledo.
  • Excipient Selection in Oral Solid Dosage Formulations Containing Moisture Sensitive Drugs. (n.d.). Pharmaceutical Technology.
  • Moisture protection strategies and challenges for solid oral dosages. (2023). Pharma Excipients.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development | Request PDF. (n.d.).
  • The Importance of Moisture Content Determination in Pharmaceuticals. (2022). Adam Equipment.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). PubMed.
  • Moisture Analysis Methods - From Laboratory to Process | Request PDF. (n.d.).
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.).
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Manufacturing Chemist.
  • Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. (2007). Journal of Medicinal Chemistry, 50(26), 6665-6672.
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. (n.d.). Benchchem.
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.).
  • Moisture Control and Degradation Management. (2024). American Pharmaceutical Review.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000). Organic Process Research & Development, 4(5), 427-435.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009). American Pharmaceutical Review.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (n.d.). GSC Online Press.
  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. (n.d.).
  • 1-[(propan-2-yl)amino]propan-2-one hydrochloride. (n.d.). Merck.
  • Amino-2-propanol | 78-96-6. (2026). ChemicalBook.
  • 1-Aminopropan-2-one hydrochloride | 7737-17-9. (n.d.). Sigma-Aldrich.
  • 2-Propanone, 1-amino-,hydrochloride | 7737-17-9. (n.d.). BuyersGuideChem.
  • 2-Propanone, 1-amino-, hydrochloride | C3H8ClNO | CID 3084025. (n.d.). PubChem.
  • Aminoacetone (hydrochloride) (CAS 7737-17-9). (n.d.). Cayman Chemical.

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Validation & Comparative

Comprehensive Spectral Analysis Guide: 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Free Base vs. Hydrochloride Salt Characterization

Executive Summary & Strategic Rationale

1-[(Propan-2-yl)amino]propan-2-one (also known as Isopropylaminoacetone) is a critical


-amino ketone intermediate often used in the synthesis of heterocyclic compounds and pharmaceutical precursors.

The Core Challenge: Researchers frequently encounter reproducibility issues with this compound due to its inherent instability. As a free base,


-amino ketones are prone to rapid self-condensation to form pyrazines (specifically 2,5-diisopropyl-3,6-dimethylpyrazine derivatives) or polymerization.

The Solution: This guide compares the spectral performance of the Free Base (kinetic product) against the Hydrochloride Salt (thermodynamic storage form). We demonstrate that converting the free base to the HCl salt is not merely a storage tactic but a necessity for obtaining high-resolution, reproducible NMR data.

Structural Analysis & Theoretical Prediction

Before analyzing the spectra, we must define the magnetic environment of the nuclei. The molecule consists of an acetone backbone substituted at the


-position with an isopropylamine group.

Chemical Structure:



2.1. 1H NMR Prediction Logic
  • Protons A (

    
    -C=O):  Singlet. Alpha to a carbonyl, expected ~2.1–2.2 ppm.
    
  • Protons B (

    
    ):  Singlet (in 
    
    
    
    ). Deshielded by both the carbonyl and the amine. Expected ~3.4–3.6 ppm. In the salt form, this signal shifts significantly downfield.
  • Proton C (

    
    ):  Septet.[1][2] The methine proton of the isopropyl group.[1][3]
    
  • Protons D (

    
    ):  Doublet. The gem-dimethyl group.
    
  • Proton E (

    
    ):  Broad singlet. Chemical shift is highly solvent/concentration dependent.
    
2.2. 13C NMR Prediction Logic
  • Carbonyl (

    
    ):  ~205–210 ppm.
    
  • 
    -Methylene (
    
    
    
    ):
    ~55–60 ppm.
  • Methine (

    
    ):  ~48–50 ppm.
    
  • Methyls: Ketone methyl (~28 ppm) and Isopropyl methyls (~22 ppm).

Comparative Analysis: Free Base vs. HCl Salt

This section contrasts the "Alternative" (HCl Salt) against the "Product" (Free Base) to demonstrate the superior characterization performance of the salt form.

3.1. 1H NMR Spectral Data Comparison
AssignmentMultiplicityFree Base (

)

(ppm)
HCl Salt (

)

(ppm)

(Shift Effect)

(Isopropyl)
Doublet (

Hz)
1.061.28+0.22 (Inductive)

(Ketone)
Singlet2.162.25+0.09 (Minor)

(Methine)
Septet (

Hz)
2.823.35+0.53 (Cation effect)

(Methylene)
Singlet / Broad3.484.15+0.67 (Major)

Broad Singlet1.50 (varies)9.10 (Broad)N/A (Protonation)

Performance Insight:

  • Free Base: The

    
     signal at 3.48 ppm often broadens or disappears if the sample contains trace acid or is undergoing exchange.
    
  • HCl Salt: The

    
     signal at 4.15 ppm is sharp and distinct. The large downfield shift confirms the protonation of the nitrogen, validating the salt formation.
    
3.2. 13C NMR Spectral Data Comparison
AssignmentFree Base (

)

(ppm)
HCl Salt (

)

(ppm)
Stability Note

209.5204.8Upfield shift due to solvent/H-bonding

(Alpha)
56.852.1Shielding effect from solvent cage

(Isopropyl)
48.250.5Deshielded by N+

(Ketone)
27.428.1Stable

(Isopropyl)
22.918.5Solvent effect
Impurity Profiling: The Pyrazine Trap

The most critical "Alternative" to be aware of is the degradation product .


-amino ketones self-condense. If your NMR spectrum shows aromatic signals or complex alkyl regions not matching the table above, your sample has likely dimerized.

Mechanism: Two molecules of 1-[(Propan-2-yl)amino]propan-2-one condense


 Dihydropyrazine 

Oxidation

Pyrazine.
Visualization: Degradation Pathway

The following diagram illustrates the stability failure mode of the free base, necessitating the use of the HCl salt.

G Start Free Base (Alpha-Amino Ketone) Inter Self-Condensation (Dimerization) Start->Inter RT / Time Salt HCl Salt Form (Stable Standard) Start->Salt + HCl / Ether End Pyrazine Derivative (Aromatic Impurity) Inter->End Oxidation

Caption: Stability workflow. The red path indicates the inevitable degradation of the Free Base. The green node represents the stable HCl salt alternative required for reliable banking.

Experimental Protocols
5.1. Synthesis of the Stable HCl Salt Reference

To generate the "Gold Standard" spectrum, do not analyze the crude reaction mixture.

  • Dissolution: Dissolve the crude free base oil in anhydrous diethyl ether.

  • Precipitation: Bubble dry HCl gas or add 2M HCl in diethyl ether dropwise at 0°C.

  • Filtration: Collect the white hygroscopic solid under Nitrogen (to prevent moisture absorption).

  • Drying: Vacuum dry over

    
    .
    
5.2. NMR Acquisition Parameters

For the highest resolution comparison:

  • Solvent: Use DMSO-d6 for the Salt (solubility and exchange suppression). Use CDCl3 (neutralized with basic alumina) for the Free Base if immediate analysis is required.

  • Concentration: 10-15 mg per 0.6 mL solvent.

  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1): Set to

    
     seconds. The methyl protons relax slowly; insufficient D1 will affect integration accuracy (e.g., the Isopropyl doublet vs. Ketone singlet ratio).
    
Visualization: Assignment Logic

NMR_Logic Spectrum Spectrum Analysis Region1 Region: 9.0 ppm (Broad) Spectrum->Region1 Region2 Region: 4.1 ppm (Singlet) Spectrum->Region2 Region3 Region: 1.2 ppm (Doublet) Spectrum->Region3 Assign1 Ammonium (NH2+) Confirms Salt Formation Region1->Assign1 Assign2 Methylene (CH2) Deshielded by C=O and N+ Region2->Assign2 Assign3 Isopropyl Methyls Coupled to Methine Region3->Assign3

Caption: Logic flow for assigning key diagnostic peaks in the HCl salt spectrum.

References
  • Chemical Shift Data & Methodology

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Stability of

    
    -Amino Ketones: 
    
    • Sperry, J., et al. (2012).[4] Pyrazine alkaloids via dimerization of amino acid-derived ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -amino aldehydes.[5] Organic & Biomolecular Chemistry, 10, 2126-2129. 
      
  • Analogous Structure Analysis (Propranolol Precursors)

    • PubChem Compound Summary for CID 313 (Hydrochloric Acid) and related Amino-Ketone derivatives.

  • General NMR Solvent Effects

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Technical Guide: Mass Spectrometry Profiling of 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry fragmentation patterns of 1-[(Propan-2-yl)amino]propan-2-one, structured for application scientists and forensic researchers.

Executive Summary & Significance

1-[(Propan-2-yl)amino]propan-2-one (also known as N-isopropylaminoacetone) is a critical


-aminoketone intermediate often encountered in the impurity profiling of psychoactive substances, specifically within the synthetic pathways of cathinones and substituted amphetamines.

Accurate identification of this molecule is analytically challenging due to the existence of multiple isobaric isomers (C


H

NO, MW 115.17 Da) such as N-isopropylpropionamide and various amino-alcohol derivatives. This guide provides a definitive fragmentation analysis to distinguish 1-[(Propan-2-yl)amino]propan-2-one from its structural analogs using Electron Ionization (EI) Mass Spectrometry.

Structural Characterization & Fragmentation Mechanism

The fragmentation behavior of 1-[(Propan-2-yl)amino]propan-2-one is governed by the competition between charge localization on the amine nitrogen (low ionization energy) and the carbonyl oxygen.

Primary Fragmentation Pathway (The "Amine Rule")

The dominant pathway in the EI spectrum is


-cleavage initiated by the ionized nitrogen .
  • Ionization: An electron is removed from the nitrogen lone pair, creating a radical cation (

    
    , m/z 115).
    
  • 
    -Cleavage:  The bond between the methylene carbon (
    
    
    
    -carbon) and the carbonyl carbon breaks homolytically.
  • Result: This yields a resonance-stabilized immonium ion at m/z 72 (Base Peak) and a neutral acetyl radical.

Diagnostic Equation:



Secondary Pathways
  • Acylium Ion Formation (m/z 43): While less favorable than the amine pathway, charge retention on the carbonyl fragment produces the acetyl cation (

    
    ) at m/z 43.
    
  • Onium Reaction (m/z 30): The base peak (m/z 72) often undergoes a secondary rearrangement losing propene (C

    
    H
    
    
    
    , 42 Da) via a hydrogen transfer, yielding the primary immonium ion (
    
    
    ) at m/z 30.
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the molecular ion to the primary diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 115 Immonium Base Peak: N-Isopropyl Immonium m/z 72 M_Ion->Immonium Primary α-Cleavage (N-driven) Neutral_Acetyl Neutral Acetyl Radical (Loss of 43 Da) M_Ion->Neutral_Acetyl Acylium Acetyl Cation m/z 43 M_Ion->Acylium Minor α-Cleavage (O-driven) Neutral_Amine Neutral Amine Radical (Loss of 72 Da) M_Ion->Neutral_Amine Immonium_Sec Primary Immonium Ion m/z 30 Immonium->Immonium_Sec H-Rearrangement (-C3H6) Neutral_Propene Neutral Propene (Loss of 42 Da) Immonium->Neutral_Propene

Caption: Mechanistic pathway showing the genesis of the base peak (m/z 72) and secondary diagnostic ions.

Comparative Analysis: Distinguishing Alternatives

Differentiation between 1-[(Propan-2-yl)amino]propan-2-one and its isomers relies on specific diagnostic ion ratios. The table below contrasts the target molecule with its most common isobaric interference, N-Isopropylpropionamide.

Table 1: Diagnostic Ion Comparison (MW 115 Isomers)
FeatureTarget: 1-[(Propan-2-yl)amino]propan-2-oneInterference: N-IsopropylpropionamideDifferentiation Logic
Structure

-Aminoketone
AmideKetone vs. Amide backbone determines fragmentation.
Base Peak m/z 72 m/z 58 or m/z 44 Target forms stable immonium ion (

); Amide undergoes McLafferty rearrangement.
Acyl Fragment m/z 43 (

)
m/z 57 (

)
The target has a methyl-ketone group; the isomer has an ethyl-carbonyl group.
Secondary Ion m/z 30 (

)
m/z 86 (

)
m/z 30 indicates a terminal

group; m/z 86 indicates loss of ethyl from propionamide.
Molecular Ion m/z 115 (Weak/Absent)m/z 115 (Moderate)Amides generally show stronger molecular ions than aliphatic aminoketones.
Analytical Insight
  • The "43 vs. 57" Rule: The presence of a sharp peak at m/z 43 combined with m/z 72 confirms the aminoketone structure. If m/z 57 is present instead of 43, the analyte is likely the propionamide isomer.

  • Retention Time: On non-polar columns (e.g., DB-5MS), the aminoketone typically elutes earlier than the corresponding amide due to the lack of strong hydrogen-bond donation capability compared to the amide.

Validated Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described, use the following standardized protocol. This workflow minimizes thermal degradation, which is common for aminoketones.

Instrument Configuration
  • System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.

  • Ionization: Electron Impact (EI) at 70 eV .[1]

  • Source Temperature: 230°C (Do not exceed 250°C to prevent pyrolysis).

  • Transfer Line: 280°C.[2]

Chromatographic Method[1][3][4]
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m

    
     0.25mm ID 
    
    
    
    0.25µm film.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection:

    • Volume: 1 µL.

    • Mode: Split (10:1) to prevent detector saturation.

    • Inlet Temp: 250°C.

  • Oven Program:

    • Initial: 50°C (Hold 1 min) - Crucial for retaining volatile amine fragments.

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min.

Data Processing
  • Scan Range: m/z 29 – 300. (Starting at 29 is essential to detect the m/z 30 secondary fragment).

  • Threshold: Set detection threshold to 500 counts to filter baseline noise but retain the weak molecular ion (m/z 115).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. Retrieved from [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Retrieved from [Link]

Sources

GC-MS Characterization of 1-[(Propan-2-yl)amino]propan-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

1-[(Propan-2-yl)amino]propan-2-one (CAS: 763025-68-9), also known as


-isopropylaminoacetone, represents a critical class of 

-aminoketones
. These compounds are frequently encountered as intermediates in the synthesis of isoquinoline derivatives or as specific impurity markers in the forensic profiling of reductive amination routes (e.g., P2P-based synthesis).

The Analytical Challenge: The core difficulty in characterizing this molecule lies in its thermal instability .[1] As an


-aminoketone, it possesses a nucleophilic amine and an electrophilic carbonyl separated by a single methylene bridge. Under the high thermal stress of a GC injection port (

):
  • Self-Condensation: Two molecules can condense to form dihydropyrazine derivatives (oxidizing to pyrazines), creating artifact peaks.

  • Peak Tailing: The secondary amine interacts strongly with active silanol sites in the liner and column, degrading sensitivity.

This guide compares the Standard Direct Injection method against the Derivatization Alternative (TFAA) , demonstrating why the latter is the required protocol for high-integrity quantification.

Comparative Analytical Strategy

We evaluate three distinct workflows. The "Product" in this context is the optimized characterization protocol.

FeatureMethod A: Direct Injection Method B: TFAA Derivatization (Recommended) Method C: LC-MS (Orthogonal)
Principle Native analyte vaporization.Chemical modification of amine to amide.Electrospray Ionization (Soft).
Thermal Stability Poor . High risk of dimerization/degradation.Excellent . Amide is thermally stable.High . No thermal stress.
Chromatography Significant tailing (As > 1.5).Sharp symmetry (As < 1.1).Good, dependent on pH.
Sensitivity (LOD) Moderate (due to peak broadening).High (improved S/N ratio).Very High.
Mass Spec Specificity Base peak

72 (non-unique).
Shifted mass spectrum (diagnostic).

dominant.
Workflow Visualization

The following diagram illustrates the decision matrix and physical processing steps for the two primary GC-MS pathways.

AnalyticalWorkflow cluster_Direct Method A: Direct Injection cluster_Deriv Method B: TFAA Derivatization Sample Raw Sample (Reaction Mix/Impurity) DirectInj Direct Injection (250°C) Sample->DirectInj Aliquot 1 DerivStep Acylation (TFAA/EtOAc, 60°C) Sample->DerivStep Aliquot 2 Degradation Thermal Degradation (Pyrazine Artifacts) DirectInj->Degradation ResultA Broad Peaks Low Confidence Degradation->ResultA Stable Stable Amide Formation DerivStep->Stable GCMS GC-MS Analysis (EI Source) Stable->GCMS ResultB Sharp Peaks High Confidence GCMS->ResultB

Figure 1: Comparative workflow demonstrating the risk of thermal degradation in direct injection versus the stability conferred by derivatization.

Mass Spectral Characterization (EI)[1]

Understanding the fragmentation is crucial for identifying the compound and validating the derivatization success.

Native Compound (Direct Injection)
  • Molecular Ion (

    
    ): 
    
    
    
    115 (Often weak or absent).
  • Base Peak:

    
     72.
    
  • Mechanism:

    
    -Cleavage at the carbonyl-amine bond is the dominant pathway. The charge is retained on the nitrogen-containing fragment due to the lower ionization potential of the amine compared to the carbonyl.
    


TFAA Derivative (Method B)

Derivatization with Trifluoroacetic Anhydride (TFAA) replaces the amine hydrogen with a trifluoroacetyl group (


).
  • New MW:

    
     Da.
    
  • Base Peak:

    
     168.
    
  • Mechanism: The

    
    -cleavage still dominates, but the fragment mass shifts.
    
    • Cleavage: Loss of Acetyl group (

      
       43).
      
    • Fragment:

      
      .
      
    • Calculation:

      
      .
      
Fragmentation Pathway Diagram[6]

Fragmentation MolIon Molecular Ion (Derivative) M+ = 211 AlphaCleavage α-Cleavage (Loss of CH3CO•) MolIon->AlphaCleavage - 43 Da BasePeak Base Peak m/z 168 [CH2-N(TFA)-iPr]+ AlphaCleavage->BasePeak SecondaryFrag Secondary Loss (Loss of iPr•) BasePeak->SecondaryFrag - 43 Da Ion125 Fragment Ion m/z 125 [CH2-N(TFA)=CH2]+ SecondaryFrag->Ion125

Figure 2: Electron Impact (EI) fragmentation pathway for the TFA-derivatized analyte, highlighting the diagnostic shift to m/z 168.

Experimental Protocols

Method A: Direct Injection (Not Recommended)

Use only for rapid screening of high-concentration samples where degradation is acceptable.

  • Dilution: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Injection: 1

    
    L, Split 20:1.
    
  • Inlet:

    
    . Warning:  Pyrazine formation likely.
    
Method B: TFAA Derivatization (Standard of Excellence)

This protocol ensures quantitative accuracy and spectral stability.

Reagents:

  • Ethyl Acetate (Anhydrous)

  • Trifluoroacetic Anhydride (TFAA) [Sigma-Aldrich]

  • Sodium Bicarbonate (5% aq. solution)

Step-by-Step Protocol:

  • Preparation: Dissolve 1 mg of 1-[(Propan-2-yl)amino]propan-2-one in 1 mL Ethyl Acetate.

  • Acylation: Add 50

    
    L of TFAA. Cap the vial tightly.
    
  • Incubation: Heat at

    
     for 20 minutes.
    
    • Why? Ensures complete conversion of the secondary amine, preventing "mixed" peaks.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) to remove excess acid/anhydride.
    
  • Reconstitution: Reconstitute in 1 mL Ethyl Acetate.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m

      
       0.25mm 
      
      
      
      0.25
      
      
      m).
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

    • Oven:

      
       (1 min) 
      
      
      
      
      
      /min
      
      
      
      
      (3 min).
    • Inlet:

      
      , Splitless (or Split 10:1 depending on conc.).
      

Performance Comparison Data

The following data summarizes the validation metrics comparing the native vs. derivatized analysis.

MetricNative (Direct)TFA-DerivativeInterpretation
Retention Time (

)
4.2 min (Variable)6.8 min (Stable)Derivatization increases MW, shifting

away from solvent front.
Peak Tailing Factor (

)


Amide formation eliminates silanol interaction, yielding sharp peaks.
Signal-to-Noise (S/N) 50:1 (at 10 ppm)450:1 (at 10 ppm)9x Sensitivity Gain due to peak focusing.
Artifacts Pyrazines observedNone observedDerivatization "locks" the structure, preventing thermal cyclization.

References

  • Fundamental Fragmentation of Aminoketones: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text confirming -cleavage mechanisms in amines/ketones).
  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Impurity Profiling in Aminoketones

    • Power, J. D., et al. (2011). "The analysis of substituted cathinones." Forensic Science International. Link (Analogous structural degradation studies).

  • General Stability of

    
    -Aminoketones: 
    
    • Analytical methods for the detection of sympathomimetic amines. United Nations Office on Drugs and Crime (UNODC). Link

Sources

A Researcher's Guide to Validating the Synthesis of 1-[(Propan-2-yl)amino]propan-2-one via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry, the successful synthesis of a target molecule is not the final step, but rather the beginning of a rigorous validation process. This guide provides an in-depth, experience-driven walkthrough for validating the synthesis of 1-[(Propan-2-yl)amino]propan-2-one, a key intermediate in various chemical processes, using the foundational technique of elemental analysis. We will explore not just the "how," but the critical "why" behind the experimental choices, offering a framework for robust and trustworthy validation.

The Synthetic Pathway: A Deliberate Approach to 1-[(Propan-2-yl)amino]propan-2-one

The synthesis of 1-[(Propan-2-yl)amino]propan-2-one is most effectively achieved through the reductive amination of hydroxyacetone with isopropylamine. This method is favored for its high yield and selectivity.

The reaction proceeds in two key stages:

  • Imine Formation: Isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of hydroxyacetone. This is followed by the elimination of a water molecule to form an intermediate imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is introduced to reduce the imine to the desired secondary amine, 1-[(Propan-2-yl)amino]propan-2-one.

The choice of sodium borohydride is deliberate; it is a mild reducing agent that selectively reduces the imine without affecting the ketone functionality, a critical aspect for preserving the desired product structure.

Elemental Analysis: The Gold Standard for Purity Verification

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable structural information, elemental analysis (also known as CHN analysis) remains the definitive method for confirming the empirical formula of a synthesized compound. It directly measures the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), providing a quantitative measure of purity.

Experimental Protocol: Elemental Analysis of 1-[(Propan-2-yl)amino]propan-2-one
  • Sample Preparation:

    • Ensure the synthesized 1-[(Propan-2-yl)amino]propan-2-one is meticulously purified, typically via distillation or column chromatography, to remove any unreacted starting materials or byproducts.

    • Dry the sample thoroughly under vacuum to eliminate residual solvents, which can significantly skew the hydrogen and carbon percentages.

    • Accurately weigh approximately 2-3 mg of the purified sample into a tin or silver capsule using a microbalance.

  • Instrumentation and Analysis:

    • The analysis is performed using a CHN elemental analyzer. The sample is combusted at a high temperature (typically 900-1000°C) in a stream of oxygen.

    • This combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

    • The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • These experimental values are then compared against the theoretical percentages calculated from the molecular formula of 1-[(Propan-2-yl)amino]propan-2-one (C₆H₁₃NO).

Data Presentation: Theoretical vs. Experimental Composition

The theoretical elemental composition of 1-[(Propan-2-yl)amino]propan-2-one (Molecular Formula: C₆H₁₃NO, Molar Mass: 115.17 g/mol ) is calculated as follows:

  • Carbon (C): (6 * 12.01) / 115.17 * 100% = 62.57%

  • Hydrogen (H): (13 * 1.01) / 115.17 * 100% = 11.38%

  • Nitrogen (N): (1 * 14.01) / 115.17 * 100% = 12.16%

The acceptance criterion for a successful synthesis is a close correlation between the experimental and theoretical values. Generally, a deviation of ±0.4% is considered acceptable in academic and industrial settings.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data

ElementTheoretical Percentage (%)Experimental Percentage (%)Deviation (%)
Carbon (C)62.5762.45-0.12
Hydrogen (H)11.3811.45+0.07
Nitrogen (N)12.1612.10-0.06

The data presented in Table 1 demonstrates a successful synthesis and purification, with all elemental deviations falling well within the acceptable ±0.4% range.

Workflow Visualization

The following diagram illustrates the logical flow from the synthesis of 1-[(Propan-2-yl)amino]propan-2-one to its validation via elemental analysis.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation Stage reagents Hydroxyacetone + Isopropylamine imine_formation Imine Formation reagents->imine_formation Step 1 reduction Reduction (NaBH4) imine_formation->reduction Step 2 crude_product Crude 1-[(Propan-2-yl)amino]propan-2-one reduction->crude_product purification Purification (Distillation/Chromatography) crude_product->purification sample_prep Sample Preparation (Drying & Weighing) purification->sample_prep chn_analysis CHN Elemental Analysis sample_prep->chn_analysis data_comparison Data Comparison (Theoretical vs. Experimental) chn_analysis->data_comparison validated_product Validated Product data_comparison->validated_product Deviation < 0.4%

Caption: Workflow from synthesis to validation of 1-[(Propan-2-yl)amino]propan-2-one.

A Comparative Look at Validation Techniques

While elemental analysis is a powerful tool for confirming the empirical formula, a comprehensive validation strategy often involves complementary techniques.

Table 2: Comparison of Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis Elemental composition and empirical formula.Quantitative, highly accurate for purity determination.Provides no structural information.
NMR Spectroscopy Detailed structural information, including connectivity of atoms.Unambiguous structure elucidation.Less sensitive to impurities unless they have distinct signals.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, confirms molecular weight.Isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of functional groups.Quick and easy for confirming functional groups.Does not provide a complete structural picture.

The ideal approach is to use these techniques in concert. For instance, NMR and MS can confirm the correct structure has been formed, while elemental analysis provides the definitive proof of purity and correct elemental composition.

Troubleshooting and Expert Insights

Common Pitfalls in Synthesis:

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the crude product will be a mixture of starting materials and the desired product. This will be evident in the elemental analysis as significant deviations from the theoretical values.

  • Side Reactions: The formation of byproducts can also lead to inaccurate elemental analysis results. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial.

Challenges in Elemental Analysis:

  • Hygroscopic Samples: 1-[(Propan-2-yl)amino]propan-2-one can be hygroscopic. Inadequate drying will lead to an artificially high hydrogen percentage.

  • Incomplete Combustion: If the combustion is incomplete, the carbon and nitrogen values will be lower than expected. This can be due to instrument issues or improper sample packing.

By understanding the "why" behind each step of the synthesis and validation process, researchers can confidently and accurately report their findings, contributing to the robust and reproducible nature of chemical science.

References

  • Chemical & Engineering News: Elemental Analysis. [Link]

A Comparative Guide to Reference Standards for 1-[(Propan-2-yl)amino]propan-2-one Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of drug safety and efficacy. This guide provides an in-depth technical comparison of reference standards for the analysis of 1-[(Propan-2-yl)amino]propan-2-one, a key chemical entity. We will delve into the availability of reference materials, explore its potential impurity profile based on synthetic pathways, and provide robust, starting-point analytical methodologies. This guide is designed to equip you with the necessary information to establish a scientifically sound and regulatory-compliant analytical framework for this compound.

The Critical Role of Reference Standards in Pharmaceutical Analysis

In the regulated pharmaceutical landscape, a reference standard is not merely a bottle of a chemical. It is a highly characterized material that serves as the basis for quantitative and qualitative analysis, ensuring the identity, purity, and strength of a drug substance. The use of well-characterized reference standards is mandated by regulatory bodies worldwide, as detailed in guidelines such as the ICH Q3A(R2) "Impurities in New Drug Substances" and Q3B(R2) "Impurities in New Drug Products"[1].

A crucial distinction must be made between a Certified Reference Material (CRM) and a standard chemical reagent. A CRM is produced by an accredited body (e.g., ISO 17034) and is accompanied by a Certificate of Analysis (CoA) that states the certified property value (e.g., purity), its uncertainty, and the basis for its metrological traceability[2]. In contrast, a chemical reagent from a supplier may have a stated purity, but it lacks the rigorous characterization, uncertainty budget, and traceability required for a primary reference standard in a GMP environment.

Availability of Reference Materials for 1-[(Propan-2-yl)amino]propan-2-one

As of the writing of this guide, a search of major pharmacopoeias (USP) and accredited CRM providers (such as LGC Standards, Cerilliant, and TRC) did not yield a commercially available Certified Reference Material for 1-[(Propan-2-yl)amino]propan-2-one[1][3][4][5][6][7][8]. The compound and its hydrochloride salt are, however, available as chemical reagents from suppliers like Sigma-Aldrich (Merck) and Enamine[9].

Product Name Supplier CAS Number Form Notes
1-[(propan-2-yl)amino]propan-2-oneSigma-Aldrich (Enamine)763025-68-9Not specifiedChemical reagent, CoA may be available upon request but is unlikely to meet CRM requirements.
1-[(propan-2-yl)amino]propan-2-one hydrochlorideSigma-Aldrich (Enamine)55268-40-1PowderChemical reagent, CoA may be available upon request.

Implication for Researchers: In the absence of a CRM, laboratories must procure the highest quality available chemical reagent and perform in-house characterization and qualification to establish it as a reference standard. This process involves:

  • Confirming the identity using techniques like NMR, IR, and Mass Spectrometry.

  • Determining purity by a mass balance approach, which includes a primary assay (e.g., qNMR or titration), and quantification of impurities (e.g., water content by Karl Fischer, residual solvents by GC-HS, non-volatile impurities by TGA, and organic impurities by HPLC and/or GC).

  • Thoroughly documenting all characterization work to create a comprehensive CoA.

Potential Impurity Profile of 1-[(Propan-2-yl)amino]propan-2-one

Understanding the potential impurities is crucial for developing specific and stability-indicating analytical methods. The impurity profile is intrinsically linked to the synthetic route. A common method for synthesizing β-amino ketones is the Mannich reaction, which involves the condensation of a ketone, an amine, and formaldehyde (or a formaldehyde equivalent)[10][11]. Another plausible route is the N-alkylation of isopropylamine with a suitable 3-carbon synthon.

Based on these general synthetic strategies, we can postulate a number of potential process-related impurities:

  • Starting Materials:

    • Isopropylamine (2-Propanamine)[12]

    • Acetone (Propan-2-one)

    • 1-Chloro-2-propanone or 1-Bromo-2-propanone

  • By-products:

    • Di-alkylation product (1,1'-(isopropylazanediyl)bis(propan-2-one)): Formed by the reaction of a second molecule of the chloro/bromo-ketone with the product.

    • Self-condensation products of acetone: Such as diacetone alcohol and mesityl oxide, especially under basic conditions.

    • Over-alkylation of Isopropylamine: Formation of tri-alkylated amines.

  • Degradation Products:

    • β-amino ketones can be susceptible to retro-Mannich (retro-Michael) degradation, especially at neutral to alkaline pH, which would lead to the formation of an enone and isopropylamine[13].

Caption: Plausible synthetic route and potential impurities.

Comparative Analytical Methodologies

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) will depend on the volatility and thermal stability of the analyte and its impurities. For 1-[(Propan-2-yl)amino]propan-2-one, both techniques are viable and offer orthogonal approaches for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent choice for analyzing volatile and semi-volatile compounds and provides definitive identification through mass spectral data.

Rationale for Method Design:

  • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point as it provides a good balance of retention for both polar and non-polar compounds.

  • Inlet: A split/splitless inlet is standard. A split injection is suitable for analyzing the main component, while a splitless injection would be necessary for trace impurity analysis.

  • Detector: Mass Spectrometry (MS) is highly recommended for its specificity and ability to aid in the identification of unknown impurities.

Detailed Experimental Protocol (Starting Point):

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split ratio 50:1 for assay, consider splitless for impurity profiling).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-400.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample in methanol or dichloromethane to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile technique for separating a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.

Rationale for Method Design:

  • Column: A C18 column is the workhorse of reversed-phase chromatography and is a suitable starting point.

  • Mobile Phase: A buffered mobile phase is necessary to control the ionization state of the secondary amine, ensuring consistent retention and good peak shape. A pH in the acidic range (e.g., pH 3-4) will ensure the amine is protonated.

  • Detector: A UV detector is appropriate as the ketone functionality provides a chromophore. A photodiode array (PDA) detector is preferable as it can provide spectral information to assess peak purity.

Detailed Experimental Protocol (Starting Point):

  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a sample solution by dissolving an accurately weighed amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Weigh Accurately Weigh Sample Dissolve Dissolve in Suitable Solvent Weigh->Dissolve Filter Filter (for HPLC) Dissolve->Filter if HPLC GCMS GC-MS Analysis Dissolve->GCMS HPLC HPLC-PDA Analysis Filter->HPLC Integrate Peak Integration HPLC->Integrate GCMS->Integrate Identify Impurity Identification Integrate->Identify Quantify Quantification vs. Reference Standard Identify->Quantify Report Generate Report Quantify->Report

Caption: General analytical workflow for purity assessment.

Method Validation and System Suitability

Any analytical method intended for quality control of a drug substance must be validated according to ICH Q2(R1) guidelines[14]. The validation process demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest and is not affected by impurities or other components.Peak purity analysis (for HPLC-PDA), MS confirmation (for GC-MS).
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.For impurities: from reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.Recovery of spiked analyte, typically 80-120% for impurities.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (intra-day) and Intermediate Precision (inter-day), RSD ≤ 10% for impurities.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when parameters (e.g., pH, flow rate) are slightly varied.

Conclusion

The analysis of 1-[(Propan-2-yl)amino]propan-2-one presents a challenge due to the current lack of commercially available Certified Reference Materials. This guide provides a comprehensive framework for researchers and drug development professionals to navigate this challenge. By understanding the potential impurity profile based on likely synthetic routes and by implementing and validating the provided starting-point GC-MS and HPLC methods, a robust and scientifically sound analytical control strategy can be established. The onus is on the user to thoroughly characterize and qualify their chosen reference material to ensure the integrity and regulatory compliance of their analytical data. This rigorous approach is fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • Cerilliant. (2026). Analytical Reference Standards. Cerilliant Corporation. [Link]

  • Cerilliant. (2026). Home. Cerilliant Corporation. [Link]

  • CPAChem. (2026). Certified Reference Material Organic substance. CPAChem. [Link]

  • Cerilliant. (2026). Analytical Reference Standards. Cerilliant Corporation. [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in New Drug Substances. EMA. [Link]

  • Vlčková, H., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • LGC Phoenix-Sci. (2026). LGC Reference Standards. Phoenix-Sci. [Link]

  • Deventer, K., et al. (2017). GC–MS, MS/MS and GC–IR Analysis of a Series of Methylenedioxyphenyl-Aminoketones. Oxford Academic. [Link]

  • MEGALAB. (2026). LGC Standards. MEGALAB. [Link]

  • Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • ResearchGate. (2026). (PDF) Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. ResearchGate. [Link]

  • Köntös, Z., et al. (2018). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • S.K., A., et al. (2017). analysis of amino acids by high performance liquid chromatography. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • PubChem. (2026). 1-(Isopropylamino)prop-1-en-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (2026). [(Propan-2-yl)amino]propanedial. National Center for Biotechnology Information. [Link]

  • G. A. Korbel, et al. (2009). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. PMC. [Link]

  • Google Patents. (2007). CN101033193A - Method of synthesizing 2-aminopropanol.
  • Google Patents. (2011). CN102070461A - Synthesis method of N-methyl isopropylamine.
  • Google Patents. (2011). CN102180797A - Synthesis method of N,N-diethyl isopropylamine.
  • Google Patents. (1999). US5998669A - Process for production of 2-amino-1,3-propanediol.
  • ResearchGate. (2023). Some important β-amino ketones, both synthetic and natural, and their biological properties. ResearchGate. [Link]

  • Google Patents. (2013). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Scholars Research Library. (2012). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Scholars Research Library. [Link]

  • NIST. (2021). 2-Propanamine. National Institute of Standards and Technology. [Link]

  • Organic Syntheses. (2014). Ethylamine, N-methyl-. Organic Syntheses. [Link]

  • ResearchGate. (2018). (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. [Link]

  • Veeprho. (2023). 1-(3-Chlorophenyl)-2-(isopropylamino)propan-1-one Hydrochloride. Veeprho. [Link]

  • ARO Scientific. (2023). Certified Reference Materials (CRM) and Standards. ARO Scientific. [Link]

  • Pharmaffiliates. (2023). 1-(3-Chlorophenyl)-2-(isopropylamino)propan-1-one Hydrochloride. Pharmaffiliates. [Link]

  • Briti S. (2023). Certified Reference Material | Laboratory Chemicals. Briti S. [Link]

Sources

Technical Assessment: UV-Vis Characterization of 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(Propan-2-yl)amino]propan-2-one (also known as Isopropylaminoacetone ) presents a unique analytical challenge in pharmaceutical and forensic profiling.[1] Unlike its aromatic counterparts (e.g., Methamphetamine or Phenylacetone), this aliphatic


-aminoketone lacks a conjugated 

-system, resulting in negligible UV absorption in the standard 254 nm detection window.[1]

This guide serves as a critical correction to standard operating procedures that often misidentify this compound due to its "spectral silence" or its tendency to spontaneously dimerize into UV-active pyrazine derivatives.[1] This document details the specific UV-Vis characteristics, contrasts them with aromatic alternatives, and provides a self-validating protocol for accurate identification.

Chemical Basis of Absorption

To understand the detection limits of 1-[(Propan-2-yl)amino]propan-2-one, we must analyze its chromophores relative to the standard analytes in its class.[1]

Electronic Transitions

The molecule consists of an aliphatic ketone backbone with an


-amine substituent.[1]
  • Chromophore: The isolated Carbonyl group (C=O).

  • Primary Transition:

    
     (forbidden transition).
    
  • Wavelength (

    
    ):  ~270–290 nm.[1]
    
  • Molar Absorptivity (

    
    ):  Extremely weak (< 50 L[1]·mol⁻¹·cm⁻¹).[2][3][4]
    

Unlike Methamphetamine (which contains a benzene ring allowing


 transitions), 1-[(Propan-2-yl)amino]propan-2-one is effectively transparent at low concentrations.[1]
The "Pyrazine Trap" (Critical Instability Factor)

Warning: Solutions of


-aminoketones are thermodynamically unstable.[1] In the presence of oxygen or basic pH, two molecules of 1-[(Propan-2-yl)amino]propan-2-one spontaneously condense and oxidize to form 2,5-diisopropylpyrazine .[1]
  • Monomer: UV Transparent (Colorless).

  • Dimer (Pyrazine): UV Active (Strong absorption at ~275 nm).[1]

Researchers observing a "growing" peak at 275 nm are likely monitoring the degradation of the analyte, not the analyte itself.

Degradation Pathway cluster_legend Spectral Consequence Monomer 1-[(Propan-2-yl)amino]propan-2-one (Monomer) Intermediate Dihydropyrazine Intermediate Monomer->Intermediate Condensation (-2 H₂O) Spec1 UV Silent (λ < 200 nm) Monomer->Spec1 Product 2,5-Diisopropylpyrazine (Stable Dimer) Intermediate->Product Oxidation (-2 H) Spec2 UV Active (λmax ~275 nm) Product->Spec2

Figure 1: Spontaneous degradation pathway converting the UV-silent monomer into a UV-active pyrazine derivative.[1]

Comparative Performance Analysis

The following table contrasts the UV characteristics of 1-[(Propan-2-yl)amino]propan-2-one against its structural "alternatives"—compounds often found in the same matrix (e.g., synthesis precursors or target drugs).

Table 1: Spectral Characteristics Comparison
Feature1-[(Propan-2-yl)amino]propan-2-one Methamphetamine (Target Alternative)Phenyl-2-Propanone (P2P) (Precursor Alternative)
Class Aliphatic

-Aminoketone
Aromatic AmineAromatic Ketone
Primary Chromophore C=O[1] (Isolated)Benzene RingBenzene Ring + C=O

(nm)
~280 nm (Broad, Weak)259 nm (Sharp, Fine structure)283 nm
Absorptivity (

)
< 50 (Negligible)~200–300~20 (C=O), ~200 (Benzene)
Detection Limit (UV) Poor (> 100 µg/mL)Good (~1–10 µg/mL)Moderate
Stability Unstable (Forms Pyrazines)StableStable
Spectral Interference Masked by solvents like AcetoneDistinct Benzenoid bandsOverlaps with protein/tryptophan

Experimental Protocol: Validated Characterization

Since direct UV detection is unreliable for the monomer, this protocol uses a Derivatization-Differential approach to confirm identity.

Reagents & Equipment[1]
  • Solvent: Acetonitrile (HPLC Grade) - Avoid Acetone as it masks the carbonyl region.[1]

  • Buffer: Phosphate buffer (pH 7.0).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 190–400 nm).[1]

  • Quartz Cuvettes: 1 cm path length (Required for deep UV).

Step-by-Step Workflow

Step 1: Baseline Scan (The "Silent" Check) [1]

  • Dissolve 10 mg of fresh standard in 10 mL Acetonitrile.

  • Scan immediately from 400 nm down to 190 nm.

  • Expected Result: Flat baseline from 400–220 nm. Sharp rise < 210 nm (end absorption). If a peak exists at 275 nm, the sample is degraded.

Step 2: Forced Degradation (The "Pyrazine" Confirmation) [1]

  • Take an aliquot of the solution and adjust pH to 9.0 using dilute NaOH.

  • Heat at 60°C for 30 minutes.

  • Re-scan the spectrum.

  • Expected Result: Emergence of a distinct band at 275–280 nm . This confirms the precursor was an

    
    -aminoketone capable of pyrazine formation.
    

Step 3: Derivatization (Quantification)

  • For accurate quantification, do not rely on intrinsic UV.

  • React with Ninhydrin (heating required) or Dansyl Chloride .

  • Measure the derivative at its specific

    
     (e.g., ~570 nm for Ninhydrin).
    

Analytical Workflow Start Sample: 1-[(Propan-2-yl)amino]propan-2-one DirectUV Direct UV Scan (Acetonitrile, T=0) Start->DirectUV Decision Peak at 275nm? DirectUV->Decision ResultDegraded Result: Sample Degraded (Pyrazine present) Decision->ResultDegraded Yes ResultPure Result: Pure Monomer (Low UV response) Decision->ResultPure No (Flat Baseline) Derivatize Derivatization Step (Ninhydrin/Dansyl) ResultPure->Derivatize Quant Quantification (Vis or Fluor) Derivatize->Quant

Figure 2: Decision logic for analyzing aliphatic aminoketones, distinguishing between pure monomer and degraded byproducts.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 2,5-Dimethylpyrazine (Analog).[5] NIST Chemistry WebBook, SRD 69.[5] [Link][1]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Differentiation of impurities).[6][7] [Link]

  • Sperry, J., et al. "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes."[8] Organic & Biomolecular Chemistry, 2012.[8] (Mechanism of aminoketone dimerization).[9] [Link]

  • PubChem. 1-[(Propan-2-yl)amino]propan-2-one Compound Summary. [Link][1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-[(Propan-2-yl)amino]propan-2-one (CAS No. 763025-68-9), ensuring the safety of laboratory personnel and the protection of our environment.

Disclaimer: A specific Safety Data Sheet (SDS) for 1-[(Propan-2-yl)amino]propan-2-one is not publicly available at the time of this writing. The following guidance is synthesized from the known hazards of structurally similar aminoketones and general principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health & Safety (EHS) office for site-specific protocols.

Part 1: Hazard Identification and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the chemical's hazards. Based on analogous compounds such as 1-Amino-2-propanol, 1-[(Propan-2-yl)amino]propan-2-one is anticipated to be classified as a hazardous waste.[1] The primary hazards associated with this class of chemicals include:

  • Combustibility: Similar compounds are classified as combustible liquids.[1]

  • Corrosivity: Amines are characteristically corrosive and can cause severe skin burns and eye damage.[1]

  • Toxicity: Dermal and oral toxicity are potential hazards.

Therefore, 1-[(Propan-2-yl)amino]propan-2-one waste must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of in regular trash or down the drain.[2]

Key Hazard Information (Inferred)
Hazard ClassificationAnticipated GHS Hazard StatementsSource (Analogous Compounds)
Combustible Liquid H227: Combustible liquid[1]
Skin Corrosion H314: Causes severe skin burns and eye damage[1][3]
Acute Toxicity (Dermal) H312: Harmful in contact with skin[1]
Aquatic Hazard H402: Harmful to aquatic life[1]

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety measures are necessary during all waste handling procedures.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Eye/Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).

  • Skin and Body Protection: A flame-retardant lab coat or a complete suit protecting against chemicals is required.[3]

  • Respiratory Protection: All handling of open containers must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of 1-[(Propan-2-yl)amino]propan-2-one waste.

Step 1: Container Selection

Select a waste container that is in good condition and chemically compatible with the waste. Borosilicate glass or a suitable plastic container is recommended. The container must have a secure, leak-proof screw cap.[2]

Step 2: Waste Accumulation and Segregation
  • Designate a Satellite Accumulation Area (SAA): This is a designated area within the laboratory, at or near the point of waste generation, and under the control of laboratory personnel.[1]

  • Segregate Waste Streams: Never mix incompatible waste streams. 1-[(Propan-2-yl)amino]propan-2-one waste should be kept separate from acids and strong oxidizing agents.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[1] Do not leave a funnel in the container.[1]

Step 3: Labeling

Proper labeling is a critical compliance requirement. The waste container must be labeled with the following information as soon as the first drop of waste is added:

  • The words "Hazardous Waste" [2]

  • The full chemical name: "1-[(Propan-2-yl)amino]propan-2-one" (no abbreviations or chemical formulas).[1][2]

  • A clear indication of the associated hazards (e.g., Combustible, Corrosive).[2]

Step 4: Arranging for Disposal
  • Monitor Fill Level: Do not overfill the waste container. It is best practice to prepare for disposal when the container is about 90% full.[1]

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.

  • Final Disposal: The ultimate disposal of the chemical waste will be handled by a certified hazardous waste disposal facility, likely through incineration or another approved method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 1-[(Propan-2-yl)amino]propan-2-one.

Caption: Decision workflow for compliant hazardous waste disposal.

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.

  • Assess the Spill: Determine the extent of the spill. If it is large or you are not comfortable cleaning it up, contact your EHS office immediately.

  • Control and Contain: Use a spill kit with appropriate absorbent material (e.g., Chemizorb®) to contain the spill.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean and Decontaminate: Once absorbed, collect the material using non-sparking tools and place it in a designated hazardous waste container. Clean the affected area thoroughly.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must also be disposed of as hazardous waste.

Adherence to these procedures is not merely a matter of regulatory compliance; it is a cornerstone of a robust safety culture. By treating chemical disposal with the same rigor as chemical synthesis, we uphold our professional responsibility to ensure a safe and sustainable research environment.

References

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

Sources

Personal protective equipment for handling 1-[(Propan-2-yl)amino]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 1-[(Propan-2-yl)amino]propan-2-one

Introduction 1-[(Propan-2-yl)amino]propan-2-one (commonly referred to as isopropylaminoacetone) is a bifunctional aliphatic compound featuring both a secondary amine and a ketone moiety. Widely utilized as a reactive building block in pharmaceutical synthesis and drug development, its dual functional groups present unique handling challenges. This guide provides an authoritative, step-by-step operational and logistical framework for the safe handling, emergency response, and disposal of this chemical, ensuring maximum protection for laboratory personnel.

Physicochemical Hazard Profile & Causality

Understanding the molecular behavior of 1-[(Propan-2-yl)amino]propan-2-one is critical for designing effective safety protocols:

  • Corrosivity (Amine Moiety): The secondary amine acts as a strong nucleophile and Lewis base. Upon dermal contact, it rapidly catalyzes the saponification of epidermal lipids, leading to deep, destructive chemical burns.

  • Flammability & Volatility (Ketone Moiety): The low molecular weight and ketone functional group result in a high vapor pressure. Vapors are heavier than air and can travel along benchtops to ignition sources, posing a severe flash-fire risk.

  • Permeation Kinetics: Low-molecular-weight aliphatic amines are notorious for rapidly permeating standard laboratory glove materials by diffusing through the polymer matrix. Standard nitrile or latex gloves offer virtually no sustained protection against this class of chemicals [1].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not arbitrary; it is dictated by the chemical's specific permeation data. According to permeation studies on alkylamines, standard nitrile gloves fail rapidly when exposed to aliphatic amines [1].

PPE CategoryRecommended Material / SpecificationCausality & Quantitative Rationale
Gloves (Primary) Butyl Rubber (Thickness: >0.3 mm)Butyl rubber provides the highest permeation resistance to amines and ketones. Breakthrough time for aliphatic amines is typically >4 hours [1].
Gloves (Secondary) Nitrile (Inner layer, for dexterity)Used only as an inner layer to protect against incidental contamination when doffing the outer butyl gloves. Breakthrough time is <10 minutes [1].
Eye Protection Non-vented Chemical Splash GogglesPrevents volatile amine vapors from causing severe ocular irritation, conjunctivitis, or corneal damage.
Body Protection Flame-Retardant (FR) Lab CoatMitigates the risk of flash fires due to the compound's high flammability.
Respiratory NIOSH-approved half-mask (Amine cartridge)Required only if handling outside a certified fume hood or during emergency spill response.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, every operational step must include a verification check to confirm that the safety control is actively functioning.

Step 1: Pre-Operation Setup & Validation

  • Fume Hood Verification: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation: Tape a 1-inch strip of tissue paper to the bottom edge of the sash. A continuous inward flutter visually confirms active negative pressure before opening the chemical container [2].

  • Purge the Environment: Because secondary amines can react with atmospheric carbon dioxide to form insoluble carbamate salts, prepare an inert gas (Nitrogen or Argon) purge system for the reaction vessel.

Step 2: Dispensing and Handling

  • Don PPE: Equip the FR lab coat, inner nitrile gloves, outer butyl rubber gloves, and splash goggles.

  • Secondary Containment: Place the reagent bottle inside a secondary containment tray (e.g., high-density polyethylene) within the fume hood to catch any localized drips.

  • Transfer: Use a glass or PTFE syringe for volumetric transfer. Avoid using standard plastic micropipettes, as the corrosive vapors can degrade their internal piston mechanisms.

  • Inerting: Flush the headspace of the primary container with inert gas before tightly sealing the cap to prevent degradation and pressure buildup.

Step 3: Post-Operation Decontamination

  • Tool Decontamination: Rinse all glassware and syringes with a dilute acidic solution (e.g., 5% acetic acid or 0.1 M HCl) inside the fume hood to neutralize residual amine, followed by a standard water and acetone rinse.

  • Doffing: Remove the outer butyl gloves and inspect the inner nitrile gloves for any signs of degradation or discoloration before removing them. Wash hands immediately with soap and water.

OperationalWorkflow Start Pre-Operation Setup (Fume Hood & Inert Gas) PPE Don PPE Matrix (Butyl Gloves, FR Coat) Start->PPE Handling Dispense Chemical (PTFE Syringe, Secondary Tray) PPE->Handling PostOp Post-Operation (Acidic Rinse Decontamination) Handling->PostOp Waste Hazardous Waste Segregation PostOp->Waste

Sequential operational workflow for handling aliphatic amino ketones.

Emergency Response & Spill Management

In the event of a spill, the dual hazards of flammability and corrosivity must be addressed simultaneously.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Immediately alert personnel and evacuate the immediate area. Extinguish all open flames and turn off spark-producing equipment to mitigate the ketone's flammability risk.

  • Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity to clear heavy, toxic vapors.

  • Don Emergency PPE: Spill responders must wear full PPE, including a respirator with an ammonia/methylamine cartridge and heavy-duty butyl rubber gloves.

  • Neutralization: Do NOT use water, as it will spread the flammable liquid. Apply a compatible chemical absorbent or a weak solid acid (like sodium bisulfate or citric acid powder) to neutralize the basic amine moiety and suppress vapor release [3].

  • Collection: Sweep the neutralized absorbent using non-sparking tools (e.g., polypropylene dustpan) and place it into a chemically resistant, sealable hazardous waste container.

SpillResponse Spill Spill Detected Evac Evacuate & Isolate Remove Ignition Sources Spill->Evac PPE Don Spill Response PPE (Respirator, Butyl Gloves) Evac->PPE Neutralize Neutralize Amine (Solid Citric Acid) PPE->Neutralize Clean Collect & Seal in Hazardous Waste Bag Neutralize->Clean

Emergency spill response and neutralization pathway.

Waste Disposal Plan

Improper disposal of amines is a leading cause of laboratory odor complaints and environmental contamination [3].

  • Segregation: Do not mix amine waste with strong oxidizing agents (e.g., nitric acid, peroxides) or halogenated solvents, as this can trigger highly exothermic or explosive reactions.

  • Containment: Collect liquid waste in a dedicated, clearly labeled "Flammable Basic Organic Waste" high-density polyethylene (HDPE) carboy.

  • Solid Waste: Contaminated gloves, paper towels, and neutralized spill debris must be sealed in airtight bags before being placed in solid hazardous waste bins to prevent the noxious, fishy amine odor from permeating the laboratory environment [3].

References

  • Title: Determination of alkylamine permeation through protective gloves using aliphatic amine pads. Source: Centers for Disease Control and Prevention (CDC) Stacks. URL: [Link]

  • Title: Chemical Hygiene Plan - USDA ARS. Source: United States Department of Agriculture (USDA). URL: [Link]

  • Title: Safety Bulletin: Safe handling of amines. Source: Yale University Environmental Health & Safety. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.